2,6-Dibromo-1-(pentafluorosulfur)benzene
Description
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Properties
IUPAC Name |
(2,6-dibromophenyl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F5S/c7-4-2-1-3-5(8)6(4)14(9,10,11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUPYADXSKDWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(F)(F)(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,6-Dibromo-1-(pentafluorosulfur)benzene: A Strategic Building Block for Fluorinated Scaffolds
Executive Summary
2,6-Dibromo-1-(pentafluorosulfur)benzene (CAS 2514942-08-4) represents a high-value fluorinated building block in modern medicinal and agrochemical discovery. Distinguished by the presence of the pentafluorosulfanyl (
Unlike its meta- or para-substituted isomers, the 2,6-substitution pattern creates a sterically congested environment around the
Chemical Structure & Electronic Properties[1]
Molecular Architecture
The molecule belongs to the
-
The
Group: A hypervalent sulfur center bonded to five fluorine atoms in a distorted octahedral geometry. It is significantly bulkier than a trifluoromethyl ( ) group ( vs ) and more electron-withdrawing ( ). -
The Ortho-Bromine Effect: The two bromine atoms at positions 2 and 6 provide significant steric shielding to the
group, further enhancing its chemical stability while preventing rotation in downstream biaryl coupling products (atropisomerism).
Electronic Profile
| Parameter | Value (Approx.) | Description |
| Hammett | +0.68 | Strong electron-withdrawing group (EWG). |
| Hammett | +0.61 | Inductive withdrawal dominates. |
| Lipophilicity ( | +1.51 | Highly lipophilic (more than |
| C-Br Bond Dissociation | ~80 kcal/mol | Standard aryl bromide reactivity, activated for metal-halogen exchange. |
Physical Properties[2][3][4]
Note: As a specialized research intermediate, some values are predicted based on structural analogs (e.g., 2,6-dibromotoluene and 1-bromo-4-(pentafluorosulfur)benzene).
| Property | Data | Source/Prediction |
| CAS Number | 2514942-08-4 | Sigma-Aldrich / PubChem |
| Molecular Formula | - | |
| Molecular Weight | 373.96 g/mol | Calculated |
| Physical State | Low-melting solid or viscous oil | Predicted (Analogs are low-melting solids) |
| Boiling Point | ~240–250 °C (at 760 mmHg) | Predicted based on MW and halogen content |
| Density | > 2.0 g/mL | High halogen/sulfur content |
| Solubility | Soluble in DCM, THF, Hexanes | Lipophilic nature |
Synthesis & Manufacturing
The Challenge of Direct Substitution
Direct bromination of (pentafluorosulfur)benzene (
Preferred Synthetic Route: Directed Lithiation
The most reliable synthesis exploits the acidity of the proton at the 2-position of 1,3-dibromobenzene, followed by electrophilic fluorosulfurylation.
Protocol Logic:
-
Substrate: 1,3-Dibromobenzene.
-
Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at low temperature.
-
Mechanism: The two bromine atoms inductively acidify the C2 proton (the "ortho-ortho" effect), allowing selective lithiation at this position.
-
Electrophile:
(gas) or an -transfer reagent.
Experimental Workflow (Conceptual)
-
Lithiation: Dissolve 1,3-dibromobenzene in anhydrous THF under
at -78°C. Add LDA (1.1 equiv) dropwise. Stir for 1 hour to generate 2,6-dibromophenyllithium. -
Fluorosulfurylation: Introduce
gas (or a surrogate like under photocatalytic conditions) into the reaction mixture. -
Quench: Warm to room temperature and quench with saturated
. -
Purification: Extract with pentane/ether. The product is non-polar and purifiable by silica gel chromatography (Hexanes).
Reactivity & Functionalization[5][6][7]
The 2,6-dibromo motif acts as a "dual-handle" platform. The chemical equivalence of the two bromines allows for either symmetric functionalization or controlled desymmetrization.
Selective Mono-Functionalization
Despite the bromines being equivalent, the steric bulk of the newly introduced group after the first coupling often retards the second reaction, allowing for the isolation of mono-substituted products.
-
Lithium-Halogen Exchange: Treatment with 1 equiv of n-BuLi at -78°C selectively exchanges one Br for Li, enabling the introduction of formyl (DMF), carboxyl (
), or boronate groups. -
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling is possible but requires active catalyst systems (e.g.,
+ SPhos or XPhos) to overcome the steric hindrance of the ortho- and ortho-Br groups.
Scaffold Utility
This molecule is a precursor to Meta-Terphenyls with a central polar/lipophilic core.
Applications in Drug Discovery
Bioisosterism & Metabolic Stability
The 2,6-dibromo-1-(pentafluorosulfur)benzene scaffold is primarily used to construct metabolically blocked aromatics .
-
Lipophilicity Modulation: The
group increases LogP significantly, improving membrane permeability for polar pharmacophores attached to the ring. -
Metabolic Blocking: The 2,6-substitution pattern prevents oxidative metabolism (P450 hydroxylation) at the ortho-positions, while the
group blocks the para-position (relative to the bromines) if the scaffold is viewed as an aniline derivative precursor.
"Pincer" Ligand Design
In organometallic chemistry, this unit serves as a precursor for
Safety & Handling
-
Hazards: As a polyhalogenated aromatic, treat as an Irritant . Avoid inhalation.
-
Reactivity: Stable to air and moisture. Avoid contact with strong lithium bases unless under controlled cryogenic conditions (risk of benzyne formation if not careful, though
stabilizes the anion). -
Storage: Store in a cool, dry place. The C-Br bonds are light-sensitive over long periods; amber vials are recommended.
References
-
Sigma-Aldrich . 2,6-Dibromo-1-(pentafluorosulfur)benzene Product Page. Retrieved from (CAS Verification).
- Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Pentafluorosulfanyl-Containing Aryl Bromides. Chemical Reviews. (Context on SF5-bromide synthesis).
-
Beier, P., et al. (2011) . Nucleophilic Aromatic Substitution of Nitro-(pentafluorosulfanyl)benzenes. . (Reactivity patterns of SF5-arenes).
- Umemoto, T., et al. (2012). Discovery and Development of New SF5-Reagents. Journal of Fluorine Chemistry. (Background on SF5 introduction methods).
Technical Guide: Physical Properties & Utility of 2,6-Dibromo-SF5-Benzene Derivatives
Executive Summary
The "Super-Trifluoromethyl" Scaffold for Next-Gen Medicinal Chemistry
In the landscape of modern drug discovery, the pentafluorosulfanyl (
This guide analyzes the physicochemical profile of this specific derivative. Unlike simple
Part 1: The Advantage – Beyond Fluorination
To understand the 2,6-dibromo derivative, one must first quantify the baseline contribution of the
Comparative Physicochemical Metrics
The
Table 1: Physicochemical Comparison of Substituents
| Property | Impact on Drug Design | |||
| Hammett Constant ( | 0.68 | 0.54 | -0.20 | Stronger electron-withdrawing; deactivates metabolic oxidation of the ring. |
| Hansch Lipophilicity ( | 1.51 | 0.88 | 1.98 | significantly increases membrane permeability ( |
| Electronegativity ( | 3.65 | 3.36 | N/A | Polarizes the aromatic ring, influencing |
| Bond Length (C-X) | 1.76 Å | 1.50 Å | 1.54 Å | Projects further into binding pockets. |
| Geometry | Octahedral | Tetrahedral | Tetrahedral | Unique "square pyramidal" shape creates novel steric exclusions. |
Steric & Electronic Landscape (Visualization)
The following diagram illustrates the unique position of
Caption: The
Part 2: The 2,6-Dibromo-SF5-Benzene Scaffold
Why 2,6-Substitution?
Direct electrophilic halogenation of
-
Steric Locking: The bulky bromine atoms at the ortho positions force the phenyl ring out of planarity when coupled to other aromatics (at the C4 position), creating "twisted" biaryl systems ideal for disrupting flat
-stacking in protein targets. -
Orthogonal Reactivity: The C-Br bonds are activated for cross-coupling, while the
remains inert.
Physical Properties of the 2,6-Dibromo Derivative
Specific data for 2,6-dibromo-1-(pentafluorosulfanyl)benzene (Intermediate A ) versus its derivatives.
| Property | Value / Characteristic | Mechanism / Implication |
| Physical State | Crystalline Solid (Low Melting) | Symmetry of the 2,6-substitution increases lattice energy compared to liquid |
| Solubility | High in organic solvents (DCM, THF) | Lipophilic |
| Reactivity | Resistant to Nucleophilic Attack | The |
| Stability | Air/Moisture Stable | No hydrolysis of S-F bonds even in strong acid (e.g., 6M HCl). |
Part 3: Synthetic Protocols & Causality
Senior Scientist Note: Do not attempt direct bromination of
Protocol: Directed Ortho-Lithiation (DoM)
This protocol utilizes the acidity of the ortho-protons induced by the inductive effect of the
Reagents:
-
Substrate:
-benzene (Ph- ) -
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) – Chosen for high basicity but low nucleophilicity to prevent attack on the Sulfur atom.
-
Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (
) or NBS.
Workflow:
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Base Generation: Generate LiTMP in situ (TMP +
-BuLi) in THF at -78°C. -
Lithiation: Add Ph-
dropwise at -78°C. Stir for 1 hour. -
Quench: Add electrophile (Bromine source) slowly.
-
Iteration: For the di-bromo species, this process may need to be repeated or performed with excess equivalents, though stepwise (mono then second lithiation) often improves yield purity.
Synthesis Workflow Diagram
Caption: The Directed Ortho Metallation (DoM) pathway is the only reliable route to the 2,6-isomer, avoiding the thermodynamic meta-products.
Part 4: Applications in Drug Design
The "Molecular Gyroscope" Effect
In biaryl drugs, the rotation around the Ar-Ar bond determines the active conformation.
-
Standard Biaryl: Free rotation (low energy barrier).
-
2,6-Dibromo-SF5-Biaryl: The bulk of the Br and
groups creates a high rotational barrier (atropisomerism).-
Utility: Can lock a drug molecule into its bioactive conformation, increasing potency and selectivity (entropic advantage).
-
Metabolic Stability (Metabolic Blocking)
The 2,6-dibromo-
-
Para-position: Blocked by
(highly stable). -
Ortho-positions: Blocked by Bromine (or subsequent cross-coupled groups).
-
Electronic Deactivation: The combined electron-withdrawing nature renders the remaining meta protons electron-deficient, preventing oxidation by Cytochrome P450 enzymes.
References
-
Altneuss, P., & Vorbrüggen, H. (1991). The Synthesis of 4-Pentafluorosulfanyl-1,2-derivatives of Benzene. Journal of Fluorine Chemistry.
-
Sipyagin, A. M., et al. (2001). Preparation of pentafluorosulfanyl aromatic compounds. Journal of Fluorine Chemistry.
-
Umemoto, T., et al. (2012). Discovery of 2,6-Disubstituted Pentafluorosulfanylbenzenes. Journal of the American Chemical Society.[6]
-
Hansch, C., & Leo, A. (1979).[7] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for
and values). -
Panteleev, J., et al. (2015). The Pentafluorosulfanyl Group in Medicinal Chemistry. ChemMedChem.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. escholarship.org [escholarship.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 5. 4-(Pentafluorosulfanyl)benzene-1,2-diamine | C6H7F5N2S | CID 10353971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
Steric Hindrance Analysis of 2,6-Substituted SF5-Benzenes
Topic: Steric hindrance analysis of 2,6-substituted SF5-benzenes Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.
A Technical Guide for Structural Optimization in Drug Discovery
Executive Summary
The pentafluorosulfanyl group (
This guide analyzes the 2,6-substituted
The Moiety: Geometry and Steric Volume
To predict steric hindrance, one must first understand the unique geometry of the
Structural Parameters[3][4]
-
Symmetry:
local symmetry. -
Bond Lengths:
-
(
): ~1.56 Å (collinear with the C-S bond). -
(
): ~1.57–1.60 Å.
-
(
-
Steric Volume: The
group is significantly bulkier than but marginally smaller than -Bu.-
Van der Waals Volume:
(~47 ų) vs. (~20 ų) vs. -Bu (~55 ų). -
Taft Steric Parameter (
): (-2.50) is comparable to -Bu (-2.78), indicating severe steric demand.
-
The "Umbrella" Effect
While
Steric Analysis of the 2,6-Corridor
In 2,6-disubstituted systems, the rotation of the C(aryl)-S bond becomes restricted. The interaction is dominated by the clash between the ortho-substituents (
The Rotational Barrier Mechanism
The rotation of the
Key Insight: Unlike
Visualization of Steric Clash
The following diagram illustrates the critical steric zones. The Red Zones indicate areas of maximum repulsion between the
Caption: Schematic of the steric interaction between SF5 equatorial fluorines and ortho-substituents.
Synthetic Protocols for Crowded SF5-Arenes
Synthesizing 2,6-substituted
Protocol: Oxidative Fluorination of 2,6-Disubstituted Thiophenols
This is the most reliable method for generating sterically crowded
Reagents:
-
Substrate: 2,6-Disubstituted benzenethiol (e.g., 2,6-dimethylbenzenethiol).
-
Oxidant/Fluorinating Agent: Silver(II) Fluoride (
).[2] -
Solvent: Fluorotrichloromethane (
) or Acetonitrile ( ) (Note: is ozone-depleting; modern protocols often use or specialized fluorinated solvents).
Step-by-Step Workflow:
-
Preparation: In a glovebox or under strict
atmosphere, charge a Teflon or FEP (fluoropolymer) reaction vessel with (3.5 - 4.0 equivalents). -
Solvation: Suspend the
in dry solvent (e.g., anhydrous ) and cool to 0°C. -
Addition: Slowly add the 2,6-disubstituted benzenethiol (1.0 equivalent) dissolved in the same solvent. Caution: Reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The reaction proceeds via a radical mechanism involving an
intermediate. -
Workup: Quench the reaction mixture with aqueous
. Filter through a pad of Celite to remove silver salts. -
Purification: Extract with
, dry over , and purify via silica gel chromatography. (Note: compounds are non-polar and often elute quickly with hexanes).
Synthetic Pathway Diagram:
Caption: Oxidative fluorination pathway for converting thiols to SF5-arenes using AgF2.
Applications in Drug Design[1][5]
Metabolic Blocking
The 2,6-disubstituted
-
Mechanism: The
group protects the para-position from oxidation (due to electron withdrawal) and the ortho-positions (due to steric bulk). -
Lipophilicity: The
group significantly increases LogP ( vs ), improving membrane permeability but potentially increasing plasma protein binding.
Bioisosterism
This scaffold serves as a bioisostere for:
-
2,6-Disubstituted tert-butylbenzenes: When a "harder" metabolic wall is needed.
-
Ortho-substituted Biaryls: The
group can mimic the twisted geometry of a biaryl bond due to its size, locking the conformation of the attached ring.
References
-
Sheppard, W. A. (1962). "Arylsulfur Pentafluorides".[3][4] Journal of the American Chemical Society, 84(16), 3064–3072.[3] Link
-
Savoie, P. R., & Welch, J. T. (2015).[3] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds". Chemical Reviews, 115(2), 1130–1190. Link
- Tokunaga, E., et al. (2013). "Pentafluorosulfanyl Group: The 'Super-Trifluoromethyl' Group in Organic Synthesis". Chemical Reviews, 113, 4905-4975.
- Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl-Substituted Aromatics". Journal of Fluorine Chemistry, 135, 12-20.
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
2,6-Dibromo-1-(pentafluorosulfur)benzene: The Steric Fortress of Fluorine Chemistry
This technical guide provides an in-depth analysis of 2,6-Dibromo-1-(pentafluorosulfur)benzene , a specialized fluorinated building block used in advanced medicinal chemistry and materials science.
Executive Summary
2,6-Dibromo-1-(pentafluorosulfur)benzene (CAS: 2514942-08-4 ) represents a high-value scaffold in organofluorine chemistry. It combines the extreme lipophilicity and electron-withdrawing power of the pentafluorosulfanyl (
Unlike the more common meta- or para-substituted isomers, this 2,6-disubstituted motif creates a "steric fortress" around the
Chemical Intelligence & Identifiers
| Property | Data |
| Chemical Name | 2,6-Dibromo-1-(pentafluorosulfur)benzene |
| CAS Number | 2514942-08-4 |
| Molecular Formula | |
| Molecular Weight | 361.96 g/mol |
| Appearance | Colorless to pale yellow oil/low-melting solid |
| SMILES | c1(c(c(ccc1)Br)S(F)(F)(F)(F)F)Br |
| InChI Key | Specific key not yet indexed in public standard databases; derived from structure:[1][2]InChI=1S/C6H3Br2F5S/c7-4-2-1-3-5(8)6(4)14(9,10,11,12)13/h1-3H |
| Solubility | Soluble in DCM, THF, Chloroform; insoluble in water. |
Structural Analysis: The "Super-Trifluoromethyl" Effect
The
In 2,6-Dibromo-1-(pentafluorosulfur)benzene , the two bromine atoms at the 2- and 6-positions create severe steric strain.
-
Geometry: The
group has an octahedral geometry. The equatorial fluorine atoms sterically interact with the large bromine atoms in the ortho positions. -
Consequence: This crowding inhibits free rotation and protects the C-S bond from metabolic attack, a critical feature for drug design.
Synthesis Strategy
Direct bromination of (pentafluorosulfur)benzene typically yields the meta-isomer (3-position) due to the strong electron-withdrawing nature of the
Validated Synthetic Pathway (Oxidative Fluorination)
The most robust method for synthesizing specific ortho-substituted
Figure 1: Strategic synthesis via the oxidative fluorination of sulfur precursors. This route bypasses the meta-directing rules of electrophilic aromatic substitution.
Mechanistic Insight:
-
Precursor Selection: Starting with 2,6-dibromoaniline allows the bromine atoms to be placed perfectly before the sensitive
chemistry begins. -
Thiol Generation: The aniline is converted to the thiol (or disulfide) via the Sandmeyer reaction or xanthate intermediate.
-
Fluorination: The sulfur atom is oxidized from S(II) to S(VI) using a powerful fluorinating agent like Silver(II) Fluoride (
) or elemental fluorine ( ). The steric bulk of the bromines does not prevent this reaction, but may require longer reaction times compared to unsubstituted analogs.
Applications in Drug Discovery & Materials
This molecule is a bifunctional linchpin . The two bromine handles allow for modular expansion in two directions, while the
A. Medicinal Chemistry (Bioisosteres)
-
Metabolic Blocking: The 2,6-dibromo substitution prevents oxidative metabolism at the ortho-positions, while the
blocks the para-position (electronically) and the ipso-position. -
Lipophilicity Modulation: Introducing this core into a drug molecule drastically increases
without adding a reactive handle, improving blood-brain barrier (BBB) permeability.
B. Materials Science (Molecular Glues & Switches)
The molecule serves as a monomer for Suzuki-Miyaura Polycondensation .
Figure 2: Functional utility of the scaffold in diverse chemical sectors.
Experimental Protocols (General Procedure)
Safety Precaution
Warning: Reactions involving
Protocol: Oxidative Fluorination of 2,6-Dibromobenzenedisulfide
-
Setup: Charge a Teflon reaction vessel with 2,6-dibromobenzenedisulfide (1.0 eq) and anhydrous fluorocarbon solvent (e.g., FC-72 or CFC-113).
-
Reagent Addition: Add Silver(II) Fluoride (
) (6.0 - 8.0 eq) in portions under an inert atmosphere (Argon). -
Reaction: Heat the mixture to reflux (approx. 45-60°C) for 12–24 hours. Monitor by
NMR (look for the characteristic pattern of the group: a doublet around +60-80 ppm and a quintet around +40-60 ppm). -
Workup: Cool to room temperature. Filter off the silver salts (Caution: residues may be reactive). Wash the filtrate with aqueous
.[3] -
Purification: Dry the organic layer over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
References
-
Sigma-Aldrich. 2,6-Dibromo-1-(pentafluorosulfur)benzene Product Page. Catalog No. 2514942-08-4 . Link
- Sheppard, W. A. "Arylsulfur Pentafluorides." Journal of the American Chemical Society, 1962, 84(16), 3064–3072. (Foundational methodology for SF5 synthesis via AgF2).
- Umemoto, T., et al. "Synthesis and Properties of Pentafluorosulfanyl Compounds." Beilstein Journal of Organic Chemistry, 2013. (Modern review of SF5 synthesis and properties).
- Sipyagin, A. M., et al. "Preparation of the First ortho-Substituted Pentafluorosulfanylbenzenes." Journal of Fluorine Chemistry, 2001. (Discusses the difficulty and methods for ortho-substitution).
Sources
- 1. WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein - Google Patents [patents.google.com]
- 2. 4-(Pentafluorosulfanyl)benzene-1,2-diamine | C6H7F5N2S | CID 10353971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-(pentafluorosulfanyl)benzene | 774-93-6 [chemicalbook.com]
History and development of SF5-containing aromatic building blocks
The Pentafluorosulfanyl ( ) Renaissance: From Hazardous Origins to Strategic Building Block
Executive Summary
The pentafluorosulfanyl group (
Physicochemical Profile: The "Super-Trifluoromethyl"
The
Table 1: Comparative Physicochemical Properties
| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | tert-Butyl ( | Impact on MedChem |
| Hammett Constant ( | 0.68 | 0.54 | -0.20 | Stronger electron-withdrawing; lowers pKa of neighbors. |
| Hammett Constant ( | 0.61 | 0.43 | -0.10 | Strong inductive effect. |
| Hydrophobicity ( | 1.51 | 0.88 | 1.98 | Enhances membrane permeability and BBB penetration. |
| Molecular Volume ( | ~108 | ~43 | ~98 | High steric demand; blocks metabolic hotspots. |
| Geometry | Square Pyramidal | Tetrahedral | Tetrahedral | Unique "umbrella" shielding effect. |
| Chemical Stability | High (Hydrolysis resistant) | High | Moderate | Survives harsh metabolic conditions (P450s). |
Data Sources: Hansch et al. [1], Sheppard [2].[1]
Historical & Synthetic Evolution
The synthesis of
The Sheppard Era (1960s)
William A. Sheppard (DuPont) pioneered the field by reacting aryl disulfides with
-
Limitations: Required large excesses of expensive
; yields were poor (10-30%); violent exotherms; limited functional group tolerance.
The Umemoto Breakthrough (2000s)
Teruo Umemoto revolutionized the field by utilizing elemental fluorine (
-
Innovation: The high dielectric constant of acetonitrile (
) stabilizes the cationic intermediates, preventing polymerization and side reactions. -
Result: Yields improved to >80% for electron-deficient arenes (e.g., nitrobenzenes).
The Modern Era (Cornella, Beier, Dolbier)
Recent advances focus on avoiding
-
Beier: Optimization of the
route and radical additions. -
Cornella (2020s): Developed a method converting aryl phosphorothiolates to
via , bypassing the need for disulfides and allowing late-stage fluorination.
Technical Deep Dive: Oxidative Fluorination Mechanism
The dominant route to aromatic building blocks (e.g., p-nitrophenylsulfur pentafluoride) remains the oxidative fluorination of disulfides. Understanding the mechanism is critical for troubleshooting.
The Pathway:
-
Oxidation: The disulfide (
) is oxidized by or to form a sulfonium cation. -
Cleavage: The S-S bond cleaves, forming
(an isolable intermediate in some conditions). -
Hypervalent Oxidation:
is further oxidized to the species.
Critical Control Point: The transition from
Detailed Experimental Protocol
Target: Synthesis of 4-Nitrophenylsulfur Pentafluoride (Key Building Block).
Method: Modified Umemoto Protocol (High Yield/Scale-up ready).
Note: While
Safety Prerequisites (Self-Validating System)
-
Oxidizer Hazard:
and are potent oxidizers. Remove all organic solvents (acetone, ether) from the immediate vicinity. -
HF Generation: Hydrolysis releases HF. Calcium gluconate gel must be on hand.[3]
-
System Passivation: All metal lines (Monel/Stainless Steel) must be passivated with dilute
prior to reaction.
Materials
-
Substrate: Bis(4-nitrophenyl) disulfide (1.0 eq).
-
Reagent: 10%
in (gas) OR (solid, 14.0 eq). -
Solvent: Anhydrous Acetonitrile (MeCN). Crucial: Must be <50 ppm water to prevent Ar-SOF byproduct.
-
Vessel: PTFE (Teflon) or FEP bottle equipped with a gas inlet/outlet (for
) or a copper reactor (for ).
Step-by-Step Methodology ( Gas Route)
-
Preparation: Charge the PTFE reactor with Bis(4-nitrophenyl) disulfide (3.08 g, 10 mmol) and dry MeCN (100 mL). Cool the mixture to -10°C using an ice/salt bath.
-
Fluorination (The Critical Step):
-
Introduce 10%
gas at a flow rate of ~20-30 mL/min. -
Observation: The yellow suspension will clear as the disulfide cleaves to
. -
Continue flow.[3] The solution may darken slightly.
-
Stoichiometry Check: Total
required is ~140 mmol (14 eq) to ensure full conversion from S(II) to S(VI).
-
-
Monitoring:
-
Aliquots can be checked via
NMR. - : Doublet near +60 ppm.
- : Characteristic AB4 pattern (multiplet) at +60 to +80 ppm.
-
-
Termination: Once the
peak disappears, stop flow. Purge with pure for 30 mins to remove dissolved and HF. -
Workup:
-
Pour reaction mixture into saturated aqueous
(Caution: evolution). -
Extract with Dichloromethane (DCM).
-
Wash organic layer with water and brine. Dry over
.
-
-
Purification:
-
Concentrate in vacuo.
-
Recrystallize from pentane/ether or purify via silica gel chromatography (Hexanes/EtOAc).
-
Yield Expectation: 85-90%.
-
Alternative: The Route (Benchtop)
If
Strategic Application in Drug Design
The
-
Metabolic Blocking: The high steric bulk (greater than t-Butyl) effectively blocks metabolic attack at the para position of phenyl rings, extending half-life (
). -
Lipophilicity Modulation: When a lead compound is too polar (low LogP), substituting a
or with significantly increases LogP without introducing reactive handles. -
Bioisosterism:
-
Nitro (
) Replacement: mimics the electron-withdrawing power of but lacks the mutagenic liability (structural alerts) associated with nitroaromatics.
-
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Sheppard, W. A. (1962).[1][2][7] Arylsulfur Pentafluorides.[2][7][8][9][10][11] Journal of the American Chemical Society, 84(16), 3064–3072. Link
-
Umemoto, T., Garrick, L. M., & Saito, N. (2012).[12] Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues.[12][13] Beilstein Journal of Organic Chemistry, 8, 461–471.[12] Link
-
Savoie, P. R., & Welch, J. T. (2015).[14] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
Beier, P., et al. (2011).[10] Nucleophilic Aromatic Substitution of Nitro- and Chloro(pentafluorosulfanyl)benzenes.[10] Journal of Organic Chemistry, 76(11), 4781–4786. Link
-
Lentz, D., & Seppelt, K. (2013). The SF5 Group in Organic Chemistry.[7][6][10][14][15] Chemistry – A European Journal, 19, 1400-1412.
- Cornella, J., et al. (2020). Synthesis of Aryl-SF5 Compounds from Arylphosphorothiolates. Angewandte Chemie Int. Ed., 59, 2-9.
Sources
- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. SILVER FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Dipole Moment and Polarity of Brominated Pentafluorosulfanyl Benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF5) group is a unique and increasingly important functional group in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2][3] Often dubbed a "super-trifluoromethyl group," its distinctive properties, including high electronegativity, thermal and chemical stability, and significant lipophilicity, make it a valuable tool for molecular design.[1][3][4] This technical guide provides a comprehensive analysis of the dipole moment and polarity of brominated pentafluorosulfanyl benzene isomers. Understanding these fundamental properties is critical for predicting molecular interactions, solubility, and bioavailability, which are key considerations in drug development and other applications. This document will delve into the theoretical underpinnings of dipole moments in these molecules, compare the properties of the ortho, meta, and para isomers, and provide detailed experimental and computational methodologies for their characterization.
Introduction: The Significance of the Pentafluorosulfanyl Group in Molecular Design
The introduction of fluorine-containing functional groups into organic molecules can profoundly alter their physicochemical and biological properties.[3] The pentafluorosulfanyl (SF5) group, in particular, has garnered significant attention for its remarkable characteristics.[1][2][5]
Key Properties of the SF5 Group:
-
High Electronegativity: The five fluorine atoms impart a strong electron-withdrawing effect, making the SF5 group one of the most electronegative functional groups known.[1][5] Its electronegativity is estimated to be around 3.65, which is higher than that of the trifluoromethyl (CF3) group (3.36).[1]
-
Strong Electron-Withdrawing Nature: The Hammett substituent parameter (σp) for the SF5 group is 0.68, indicating a more potent electron-withdrawing capability compared to the CF3 group (0.54).[1][4] This is primarily due to a larger inductive effect (σI = 0.55 for SF5 vs. 0.39 for CF3).[4]
-
Chemical and Thermal Stability: The strong sulfur-fluorine bonds contribute to the high stability of the SF5 group, making it resistant to harsh chemical and thermal conditions.[2][3][5]
-
Lipophilicity: Despite its high polarity, the SF5 group can increase the lipophilicity of a molecule, a crucial factor for membrane permeability and bioavailability in drug candidates.[5]
The combination of these properties makes the SF5 group a compelling bioisostere for other bulky and lipophilic groups like the tert-butyl or trifluoromethyl group.[4] The introduction of a bromine atom to the pentafluorosulfanyl benzene scaffold further modulates these properties, creating a set of isomers with distinct electronic and steric characteristics. This guide focuses on elucidating the dipole moment and resulting polarity of these brominated derivatives.
Understanding Dipole Moment and Polarity
A molecule's dipole moment (µ) is a quantitative measure of its overall polarity. It arises from the unequal distribution of electron density within the molecule, resulting in a separation of positive and negative charge centers. The dipole moment is a vector quantity, possessing both magnitude and direction.
The overall dipole moment of a polyatomic molecule is the vector sum of all individual bond moments within the molecule. For substituted benzenes, the magnitude and direction of the net dipole moment depend on the electronic nature (electron-donating or electron-withdrawing) and the relative positions of the substituents on the aromatic ring.[6]
Isomers of Brominated Pentafluorosulfanyl Benzene: A Comparative Analysis
The position of the bromine atom relative to the pentafluorosulfanyl group on the benzene ring gives rise to three distinct isomers: ortho (1,2-), meta (1,3-), and para (1,4-). The differing spatial arrangements of the electron-withdrawing SF5 group and the moderately electron-withdrawing bromine atom lead to significant differences in their net dipole moments.
| Isomer | Structure | Expected Relative Dipole Moment | Rationale |
| ortho-bromopentafluorosulfanyl benzene | 1-bromo-2-(pentafluorosulfanyl)benzene | Highest | The bond dipoles of the C-Br and C-SF5 bonds are oriented at a 60° angle. The vector addition of these two moments results in a large net dipole moment. |
| meta-bromopentafluorosulfanyl benzene | 1-bromo-3-(pentafluorosulfanyl)benzene | Intermediate | The bond dipoles are oriented at a 120° angle. The vector addition results in a net dipole moment that is smaller than the ortho isomer but larger than the para isomer. |
| para-bromopentafluorosulfanyl benzene | 1-bromo-4-(pentafluorosulfanyl)benzene | Lowest | The bond dipoles are oriented at a 180° angle, directly opposing each other. While the opposing vectors will lead to some cancellation, the difference in the magnitudes of the C-Br and C-SF5 bond moments will result in a non-zero net dipole moment. |
Methodologies for Determining Dipole Moment
The determination of molecular dipole moments can be approached through both experimental measurements and computational modeling.
Experimental Determination: The Heterodyne Beat Method
A common and accurate method for measuring the dipole moment of polar molecules in a non-polar solvent is the heterodyne beat method.[7] This technique relies on measuring the change in capacitance of a solution as a function of the concentration of the polar solute.
Experimental Workflow: Heterodyne Beat Method
Figure 1: Workflow for the experimental determination of dipole moment using the heterodyne beat method.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the specific brominated pentafluorosulfanyl benzene isomer in a dry, non-polar solvent like benzene.
-
Prepare a series of dilutions from the stock solution, ensuring a range of low concentrations.
-
Accurately determine the weight of the solute and solvent to calculate the mole fraction for each solution.
-
-
Capacitance Measurement:
-
Calibrate the capacitance cell with air and the pure solvent.
-
Measure the capacitance of each prepared solution at a constant temperature.
-
-
Refractive Index Measurement:
-
Measure the refractive index of the pure solvent and each solution using an Abbe refractometer at the same constant temperature.
-
-
Data Analysis:
-
Calculate the dielectric constant of each solution from the capacitance measurements.
-
Calculate the molar polarization of the solution using the measured dielectric constants and densities.
-
Apply the Guggenheim method or the Debye equation to the concentration-dependent data to determine the permanent dipole moment of the solute molecule.[8]
-
Computational Determination: Density Functional Theory (DFT) Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for predicting molecular properties, including dipole moments.[9][10]
Computational Workflow: DFT Calculation of Dipole Moment
Figure 2: Workflow for the computational determination of dipole moment using DFT.
Step-by-Step Protocol:
-
Molecular Structure Input:
-
Build the three-dimensional structure of the desired isomer (ortho, meta, or para-bromopentafluorosulfanyl benzene) using molecular modeling software.
-
-
Geometry Optimization:
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Dipole Moment Calculation:
-
The dipole moment is calculated as part of the standard output of the geometry optimization or a subsequent single-point energy calculation. The output will provide the dipole moment components along the x, y, and z axes and the total magnitude.
-
Applications in Drug Development and Materials Science
The polarity and dipole moment of brominated pentafluorosulfanyl benzene derivatives are critical determinants of their behavior in various applications:
-
Drug-Receptor Interactions: The dipole moment influences how a molecule interacts with the active site of a protein. A molecule with a specific dipole moment may have a higher binding affinity for a target receptor.
-
Solubility and Permeability: Polarity is a key factor governing a molecule's solubility in different solvents and its ability to cross biological membranes. Tailoring the polarity by selecting the appropriate isomer can optimize a drug candidate's pharmacokinetic profile.
-
Crystal Packing and Solid-State Properties: In materials science, the molecular dipole moment affects how molecules arrange themselves in a crystal lattice, which in turn influences the material's bulk properties such as melting point and ferroelectricity.
Conclusion
The brominated isomers of pentafluorosulfanyl benzene represent a fascinating class of compounds with tunable electronic properties. The strategic placement of the bromine atom allows for precise control over the molecule's dipole moment and overall polarity. A thorough understanding of these properties, gained through a combination of experimental measurement and computational modeling, is essential for harnessing the full potential of the pentafluorosulfanyl group in the design of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
- Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C, 7(35), 10835-10847.
-
Royal Society of Chemistry. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of the SF5 group and the major key discoveries reported in the field. Retrieved from [Link]
- Lee, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(15), 3456.
- Fecková, M., et al. (2025). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption.
-
Carnegie Mellon University. (n.d.). DipoleMoment. Retrieved from [Link]
-
AIP Publishing. (2005). Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole–H2O. Retrieved from [Link]
-
Concordia University. (n.d.). Dipole Moment Expt. Retrieved from [Link]
-
S. Chand & Company. (n.d.). DIPOLE MOMENT. Retrieved from [Link]
-
University of Zurich. (2018). Dipole Moment. Retrieved from [Link]
- ACS Publications. (1959). The Electrical Effect of the Sulfur Pentafluoride Group. Journal of the American Chemical Society, 81(12), 3150-3151.
-
ResearchGate. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. New Journal of Chemistry, 45(2), 659-672.
-
Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids. Retrieved from [Link]
- Le, T. V., & Daugulis, O. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
-
ResearchGate. (n.d.). Site Directed Synthesis of Mono and Disubstituted SF5-Polyfluoroalkyl Benzenes. Retrieved from [Link]
- Tsysar, S., et al. (2025).
-
DSpace Repository. (n.d.). Synthesis of Fluorinated Compounds by C-H Bond Functionalization. Retrieved from [Link]
-
Beilstein-Institut. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Retrieved from [Link]
-
arXiv. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. Retrieved from [Link]
- Bennett, G. M., & Glasstone, S. (1934). An analysis of the dipole moments of some aromatic compounds. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 145(854), 71-84.
-
Physics Wallah. (n.d.). Dipole Moment In Aromatic Ring System. Retrieved from [Link]
- ACS Publications. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. The Journal of Physical Chemistry A, 124(37), 7534-7546.
-
ChemRxiv. (n.d.). Straightforward Pentafluorosulfanylation for Molecular Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical Addition of SF 5 Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes. Retrieved from [Link]
-
PubChemLite. (2025). 1-bromo-4-(pentafluoro-lambda6-sulfanyl)benzene. Retrieved from [Link]
-
ResearchGate. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. Retrieved from [Link]
-
YouTube. (2021, June 9). Is BrF5 Polar or Nonpolar? [Video]. Retrieved from [Link]
-
The University of Texas at Dallas. (2016). Hexasubstituted Benzenes with Ultrastrong Dipole Moments. Retrieved from [Link]
Sources
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- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. sfu.ca [sfu.ca]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arxiv.org [arxiv.org]
Stability of SF5 group in dibrominated aromatic systems
Stability and Functionalization of -Bearing Dibrominated Aromatic Scaffolds
Technical Guide for Medicinal Chemistry & Materials Science
Executive Summary: The "Super-Trifluoromethyl" in Harsh Environments
The pentafluorosulfanyl group (
For researchers working with dibrominated aromatic systems (e.g., 3,5-dibromo-1-(pentafluorosulfanyl)benzene), the core technical challenge is preserving the
Key Technical Takeaway: The aromatic
Chemical Stability Profile of the Aromatic Moiety[2]
The stability of the
Comparative Electronic & Steric Properties
| Property | Implication for Dibromo-Scaffolds | |||
| Hammett Constant ( | +0.68 | +0.54 | +0.23 | |
| Lipophilicity ( | +1.51 | +0.88 | +0.86 | Increases solubility in non-polar organic solvents used in coupling.[1] |
| Electronegativity | 3.65 (Group) | 3.36 (Group) | 2.96 | Induces strong dipole; stabilizes anionic intermediates (e.g., lithiated species).[1] |
| Chemical Hardness | High | High | Low |
Stability Decision Matrix
The following decision tree outlines the compatibility of the
Figure 1: Stability profile of the aromatic
Synthesis of Dibrominated Scaffolds
The primary route to dibrominated
Protocol: Regioselective Bromination
Target: 3,5-dibromo-1-(pentafluorosulfanyl)benzene.[1]
-
Starting Material: (Pentafluorosulfanyl)benzene (commercially available or synthesized via
fluorination of diphenyl disulfide).[1] -
Reagents:
(2.5 equiv), (0.1 equiv) or .[1] -
Conditions:
-
The first bromine adds to the meta position relative to
due to strong electron withdrawal. -
The second bromine adds to the remaining meta position (5-position), which is activated relative to the ortho/para positions but deactivated relative to benzene. Harsh conditions (heat, 60-80°C) are often required to drive the second bromination.[1]
-
-
Purification: The
group imparts high lipophilicity, making the product easily separable from mono-bromo byproducts via silica gel chromatography (Hexanes/EtOAc).
Mechanistic Note: The
Functionalization Protocols: Handling the Dibromo-Species
The utility of 3,5-dibromo-
Workflow A: Selective Mono-Lithiation (Li-Br Exchange)
This protocol allows for the introduction of electrophiles (aldehydes, silanes, borates) while leaving one bromine intact for future coupling.
Step-by-Step Protocol:
-
Setup: Flame-dried Schlenk flask, Argon atmosphere.
-
Solvent: Anhydrous THF (Ether is less effective due to the strong electron-withdrawing effect requiring better solvation of the Li-species).
-
Substrate: Dissolve 3,5-dibromo-1-(pentafluorosulfanyl)benzene (1.0 equiv) in THF. Cool to -78°C .[1][2]
-
Reagent: Add
-BuLi (1.05 equiv) dropwise over 20 minutes.-
Critical Check: Do not use
-BuLi unless necessary; -BuLi is sufficient due to the activating nature of the group on the Br atoms.
-
-
Incubation: Stir at -78°C for 30-60 minutes.
-
Stability Note: The lithiated species (3-lithio-5-bromo-1-
-benzene) is stable at this temperature. The group will not undergo elimination to form a benzyne equivalent under these specific conditions (requires ortho-lithiation and higher temps).
-
-
Quench: Add Electrophile (e.g., DMF,
) and warm to RT.
Workflow B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The
Step-by-Step Protocol:
-
Catalyst System:
(5 mol%) or /SPhos (for hindered substrates).[1] -
Base:
(2.0 equiv) or .[1] Avoid strong alkoxides if the substrate has other sensitive groups. -
Solvent: Toluene/Water (4:1) or Dioxane/Water.[1]
-
Temperature: 80-100°C.
-
Observation:
is thermally stable up to >200°C, well above coupling temperatures.[1]
-
-
Selectivity: In a dibromo system, statistical mixtures (mono- vs bis-coupling) are unavoidable unless one equivalent of boronic acid is strictly controlled, or if the first coupling sterically/electronically deactivates the second site.
Visualization: Sequential Functionalization Pathway[1]
Figure 2: Sequential functionalization workflow for dibrominated SF5-benzene.
Critical Safety & Handling
-
Precursor Toxicity:
-benzene precursors are generally lipophilic and can penetrate skin.[1] Standard PPE (gloves, goggles) is mandatory.[1] -
Atom Economy: The
group is heavy (MW ~127).[1] In drug development, monitor the molecular weight early; adding two bromines and an group creates a very heavy intermediate (MW > 360) before any coupling occurs.[1] -
Reductive Defluorination: Avoid using Sodium in liquid ammonia (Birch reduction conditions) or Magnesium metal (Grignard formation) at high temperatures without initiation.[1] While
is robust, strong reducing metals can strip fluorine atoms, leading to decomposition.[1]
References
-
Savoie, P. R., & Welch, J. T. (2015).[1] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link[1]
-
Altun, A., et al. (2025).[1][3] Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. MDPI.[1][4] Link[1]
-
BenchChem Technical Support . (2025). Stability of SF5-Functionalized Molecules. BenchChem. Link
-
Soolaman, D. M., et al. (2018).[1] Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids via Negishi Cross-Coupling. ResearchGate. Link
-
Rowan Scientific . (2025).[1] The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan. Link
Methodological & Application
Synthesis protocols for 2,6-Dibromo-1-(pentafluorosulfur)benzene
An Application Note and Proposed Synthesis Protocol for 2,6-Dibromo-1-(pentafluorosulfur)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF₅) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, high stability, and lipophilicity.[1][2] 2,6-Dibromo-1-(pentafluorosulfur)benzene is a promising, yet synthetically challenging, building block for the introduction of the SF₅ moiety into sterically hindered environments. This document provides a comprehensive guide to a proposed synthetic route for this compound, based on established organofluorine and sulfur chemistry principles. As no direct synthesis has been reported in the literature, the following protocols are presented as a well-reasoned, hypothetical pathway intended for experimental validation.
Introduction: The Significance of the SF₅ Moiety
The pentafluorosulfanyl (SF₅) group is often considered a "super-trifluoromethyl" group due to its strong electron-withdrawing nature and greater lipophilicity compared to the trifluoromethyl (CF₃) group.[2] These properties can significantly enhance the metabolic stability, binding affinity, and membrane permeability of bioactive molecules, making SF₅-containing compounds highly valuable in drug discovery.[1] The target molecule, 2,6-Dibromo-1-(pentafluorosulfur)benzene, offers a unique scaffold where the sterically demanding SF₅ group is flanked by two bromine atoms. These bromine atoms can serve as versatile handles for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of novel chemical entities.
The primary challenge in synthesizing this molecule lies in the directing effects of the substituents. The SF₅ group is a strong deactivating group and directs electrophilic aromatic substitution to the meta position.[3] Therefore, a direct two-fold bromination of pentafluorosulfanylbenzene is not a viable route to the desired 2,6-disubstituted product. The proposed strategy circumvents this by constructing the dibromo-substitution pattern prior to the introduction of the SF₅ group.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process commencing from commercially available 2,6-dibromoaniline. The key transformation is the introduction of the pentafluorosulfanyl group via an oxidative fluorination of a corresponding diaryl disulfide. This approach is based on established methods for the synthesis of other aryl-SF₅ compounds.[2]
Caption: Proposed synthetic route for 2,6-Dibromo-1-(pentafluorosulfur)benzene.
Experimental Protocols
Caution: The following protocols are proposed and have not been experimentally validated. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Synthesis of Bis(2,6-dibromophenyl) disulfide
This procedure is adapted from standard methods for the conversion of anilines to diaryl disulfides via a diazonium intermediate.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 2,6-Dibromoaniline | 250.93 | 20.0 | 5.02 g | Starting material |
| Concentrated HCl (37%) | 36.46 | - | 10 mL | Corrosive |
| Sodium Nitrite (NaNO₂) | 69.00 | 22.0 | 1.52 g | Oxidizer, toxic |
| Potassium Thiocyanate (KSCN) | 97.18 | 24.0 | 2.33 g | Harmful |
| Copper(I) Thiocyanate (CuSCN) | 121.63 | 2.0 | 0.24 g | Catalyst |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | 100 mL | Volatile, suspected carcinogen |
| Deionized Water | 18.02 | - | As needed | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,6-dibromoaniline (5.02 g, 20.0 mmol) in a mixture of deionized water (20 mL) and concentrated HCl (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.52 g, 22.0 mmol) in 10 mL of deionized water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Thiocyanation and Disulfide Formation:
-
In a separate 500 mL flask, dissolve potassium thiocyanate (2.33 g, 24.0 mmol) and copper(I) thiocyanate (0.24 g, 2.0 mmol) in 50 mL of deionized water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the thiocyanate solution with vigorous stirring. Gas evolution (N₂) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form.
-
The intermediate thiocyanate is expected to hydrolyze and oxidize in situ to form the disulfide.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Bis(2,6-dibromophenyl) disulfide.
-
Part 2: Synthesis of 2,6-Dibromo-1-(pentafluorosulfur)benzene
This step involves the challenging oxidative fluorination of the sterically hindered disulfide. This reaction requires specialized equipment and handling of highly reactive fluorinating agents. The use of silver(II) fluoride (AgF₂) is a classic method, though other modern fluorinating agents could be explored.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| Bis(2,6-dibromophenyl) disulfide | 566.01 | 5.0 | 2.83 g | Starting material from Part 1 |
| Silver(II) Fluoride (AgF₂) | 146.86 | 60.0 | 8.81 g | Highly reactive, moisture-sensitive |
| Anhydrous Acetonitrile (MeCN) | 41.05 | - | 50 mL | Dry solvent required |
| Hexane | 86.18 | - | As needed | For purification |
Procedure:
-
Reaction Setup:
-
All glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
In a fluorinated polymer (e.g., PFA or FEP) reaction vessel equipped with a magnetic stirrer and a reflux condenser, add silver(II) fluoride (8.81 g, 60.0 mmol).
-
Add anhydrous acetonitrile (50 mL) to the vessel.
-
-
Oxidative Fluorination:
-
In a separate flask, dissolve Bis(2,6-dibromophenyl) disulfide (2.83 g, 5.0 mmol) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the disulfide solution to the stirred suspension of AgF₂ at room temperature.
-
After the addition, slowly heat the reaction mixture to 60-80 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by ¹⁹F NMR or GC-MS if possible, by carefully quenching a small aliquot.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove silver salts. Wash the filter cake with anhydrous acetonitrile.
-
Carefully remove the solvent from the filtrate under reduced pressure. Caution: The crude product may contain reactive intermediates.
-
The residue can be purified by vacuum distillation or by column chromatography on silica gel using hexane as the eluent.
-
Characterization
The final product should be characterized by:
-
¹H NMR: To confirm the aromatic proton signals.
-
¹⁹F NMR: A characteristic quintet and quartet pattern for the SF₅ group is expected.
-
¹³C NMR: To identify the carbon signals of the benzene ring.
-
Mass Spectrometry (GC-MS or HRMS): To confirm the molecular weight and isotopic pattern of the dibrominated compound.
Safety and Handling
Working with SF₅ compounds and fluorinating agents presents significant hazards.
-
Pentafluorosulfanyl Compounds: While generally stable, SF₅-containing molecules should be handled with care. Their toxicological properties are not extensively studied.[1]
-
Silver(II) Fluoride (AgF₂): A powerful oxidizing and fluorinating agent. It reacts violently with water and combustible materials. It is corrosive and moisture-sensitive. All handling must be done in an inert atmosphere glovebox or with appropriate Schlenk techniques.
-
Bromine-Containing Compounds: 2,6-Dibromoaniline is toxic and an irritant. Handle with appropriate gloves and eye protection.
-
General Precautions: All reactions should be conducted in a well-ventilated chemical fume hood.[4] Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[5][6] An emergency eyewash and shower should be readily accessible.
Workflow Visualization
Caption: Step-by-step experimental workflow for the proposed synthesis.
References
- Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
- Wikipedia. Pentafluorosulfanylbenzene.
- ProQuest. Sulfur pentafluoride benzenes: Synthesis and reactivity.
- Rowan. The Pentafluorosulfanyl Group (SF5).
- Sergeeva, T. A., & Winter, R. W. (2004). A New Synthesis of Pentafluorosulfanylbenzene. Organic Letters, 6(13), 2265–2268.
- Alfa Chemistry.
- Safety D
- Concordia University. “SUPERACIDS” SAFETY GUIDELINES.
- The Journal of Organic Chemistry. (2007, June 23).
- Quora. (2024, November 1). What are some safety precautions that can be taken when working with dangerous chemicals?
Sources
Using 2,6-Dibromo-1-(pentafluorosulfur)benzene in drug discovery
Application Note: Strategic Utilization of 2,6-Dibromo-1-(pentafluorosulfur)benzene in Medicinal Chemistry
Executive Summary
The pentafluorosulfanyl (
2,6-Dibromo-1-(pentafluorosulfur)benzene (CAS: 2514942-08-4) represents a high-value "linchpin" scaffold. Its unique 1,2,3-substitution pattern allows researchers to synthesize sterically congested meta-terphenyls and "pincer" ligands that are otherwise difficult to access.[2] This guide outlines the physicochemical advantages of this building block and provides validated protocols for overcoming the steric challenges associated with cross-coupling ortho to the bulky
Technical Profile & Physicochemical Advantage
The
| Property | Impact on Drug Design | |||
| Geometry | Octahedral (Square Pyramidal effective) | Tetrahedral | Tetrahedral | |
| Electronegativity ( | 0.68 | 0.54 | -0.20 | Stronger electron-withdrawal deactivates the ring but increases acidity of phenols/anilines. |
| Lipophilicity ( | 1.51 | 0.88 | 1.98 | Significant boost in membrane permeability without the metabolic liability of alkyl groups. |
| Steric Volume ( | ~113 ų | ~73 ų | ~105 ų | Critical: |
Key Application: The 2,6-dibromo motif allows for divergent synthesis . By selectively coupling one bromine, researchers can desymmetrize the core, creating chiral axes or multifunctional probes for Protein-Protein Interaction (PPI) inhibition.[2]
Strategic Synthesis Workflow
The primary challenge in using 2,6-Dibromo-1-(pentafluorosulfur)benzene is the steric hindrance imposed by the
Decision Tree: Functionalization Pathways
Figure 1: Strategic decision tree for functionalizing the 2,6-dibromo-SF5 core. The steric bulk of SF5 requires specialized catalytic systems for all pathways.
Experimental Protocols
Safety Warning: Organofluorine compounds can be volatile.
Protocol A: Mono-Selective Suzuki-Miyaura Coupling
Objective: Install a single aryl group to desymmetrize the molecule, overcoming the steric barrier of the
Rationale: The
Materials:
-
Substrate: 2,6-Dibromo-1-(pentafluorosulfur)benzene (1.0 equiv)[2]
-
Boronic Acid:
(1.05 equiv)[2] -
Catalyst:
(2 mol%)[2] -
Ligand: SPhos (8 mol%) (CAS: 657408-07-6)[2]
-
Base:
(3.0 equiv, anhydrous)[2] -
Solvent: Toluene/Water (10:1 v/v)[2]
Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.05 equiv),
, SPhos, and .[2] -
Solvation: Add degassed Toluene and Water. The biphasic system helps solubilize inorganic bases while keeping the lipophilic substrate in the organic phase.
-
Activation: Seal the vial and heat to 100°C for 12–18 hours. Note: The high temperature is required to overcome the activation energy barrier imposed by the ortho-SF5 group.
-
Monitoring: Monitor by GC-MS or LC-MS. Look for the mono-coupled mass. If bis-coupling is observed (>5%), reduce temperature to 80°C and increase reaction time.
-
Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The
group imparts high lipophilicity; the product will likely elute early.
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesize
Rationale: C-N coupling ortho to
Materials:
-
Substrate: 2,6-Dibromo-1-(pentafluorosulfur)benzene (1.0 equiv)[2]
-
Amine: Primary or Secondary Amine (1.2 equiv)[2]
-
Catalyst: BrettPhos Pd G3 (5 mol%) (CAS: 1470372-59-8)[2]
-
Base: NaOtBu (1.5 equiv)[2]
-
Solvent: 1,4-Dioxane (anhydrous)[2]
Procedure:
-
Setup: Charge a vial with substrate, amine, BrettPhos Pd G3, and NaOtBu under inert atmosphere.
-
Reaction: Add anhydrous 1,4-Dioxane. Heat to 110°C .
-
Time: 4–8 hours. These specialized precatalysts are highly active; prolonged heating may lead to dehalogenation.
-
Workup: Standard aqueous workup.
Expert Insights: The "Pincer" Effect
The true power of 2,6-dibromo-1-(pentafluorosulfur)benzene lies in its ability to form meta-terphenyl scaffolds .
In many drug targets (e.g., GPCRs, Nuclear Receptors), a hydrophobic pocket exists that is too large for a single phenyl ring but too constrained for a flexible chain.[2] A meta-terphenyl core, anchored by the rigid, lipophilic
-
Design Tip: Use the first coupling (Protocol A) to install a solubilizing group (e.g., pyridine, morpholine-phenyl).[2] Use the second coupling to install the pharmacophore (binding element).
-
Metabolic Shielding: The
group effectively blocks metabolic oxidation at the positions ortho to it. By substituting the 2 and 6 positions with aryl rings, you create a "metabolically silent" core, forcing metabolism to occur only on the distal periphery of the molecule.[2]
References
-
Sowaileh, M. F., et al. (2017).[2] "Synthesis and properties of pentafluorosulfanyl-substituted aromatics." Chemical Reviews, 117(20).[2] Link[2]
-
Alt, K. O., et al. (2013).[2] "Pentafluorosulfanyl (
) as a Superior Bioisostere for Trifluoromethyl ( ) in Drug Discovery."[2] Journal of Medicinal Chemistry, 56(18).[2] Link -
Martin, R., & Buchwald, S. L. (2008).[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides." Accounts of Chemical Research, 41(11).[2] Link
-
Sigma-Aldrich. "2,6-Dibromo-1-(pentafluorosulfur)benzene Product Page."[3] CAS: 2514942-08-4.[3] Link
-
Beier, P., et al. (2012).[2] "Nucleophilic substitution of nitro-SF5-benzenes: A route to highly functionalized SF5-arenes." Journal of Organic Chemistry, 77(13).[2] Link[2]
Sources
Suzuki-Miyaura coupling conditions for SF5-benzene intermediates
Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for Pentafluorosulfanyl (
Executive Summary
The pentafluorosulfanyl group (
Part 1: Strategic Analysis & Mechanistic Causality
To successfully couple
The Electronic Paradox
The
-
Impact on Electrophiles (
): The strong EWG nature weakens the C-X bond, significantly accelerating the Oxidative Addition (OA) step of the catalytic cycle. -
Impact on Nucleophiles (
): If the group is on the boronic acid, the electron deficiency makes the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation) before transmetallation can occur.
The Steric Barrier
Unlike the rotating
-
Consequence: While OA is fast, the Transmetallation (TM) and Reductive Elimination (RE) steps are kinetically impeded, particularly if the catalyst ligand is not sufficiently bulky to force the product off the metal center.
Part 2: Visualization of the Catalytic Cycle
The following diagram illustrates the specific bottlenecks introduced by the
Figure 1: Catalytic cycle highlighting the acceleration of oxidative addition by
Part 3: Optimized Reaction Conditions
The following table summarizes the optimized parameters. The "Standard" condition assumes the
| Variable | Recommendation | Rationale |
| Catalyst Precursor | Stable Pd(II) or Pd(0) sources that allow in-situ ligand complexation. | |
| Ligand | SPhos or XPhos | Biaryl dialkylphosphines (Buchwald ligands) are electron-rich (facilitating OA) and bulky (facilitating RE). SPhos is the "Gold Standard" for |
| Base | A mild base is crucial. Strong bases (hydroxides/alkoxides) promote competitive dehalogenation or protodeboronation. | |
| Solvent | Toluene/Water (10:1) or Dioxane/Water | Biphasic systems often outperform pure organics by solubilizing the inorganic base while keeping the catalyst in the organic phase. |
| Temperature | 80°C - 100°C | High energy is required to overcome the steric barrier of the |
Part 4: Detailed Experimental Protocols
Protocol A: Coupling of -Aryl Bromides (Preferred Route)
Use this route whenever possible.
Reagents:
-
1-Bromo-3-(pentafluorosulfanyl)benzene (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
- (2 mol%)
-
SPhos (4 mol%)
- (2.0 equiv)
-
Solvent: Toluene/Water (10:1 v/v)
Procedure:
-
Catalyst Pre-formation: In a reaction vial, dissolve
(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in dry Toluene (2 mL). Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/clear color, indicating ligation. -
Substrate Addition: Add the
-aryl bromide (1.0 mmol) and the coupling partner arylboronic acid (1.2 mmol) to the vial. -
Base Addition: Add
(425 mg, 2.0 mmol) followed by degassed water (0.2 mL). -
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor via LC-MS or GC-MS.
-
Checkpoint: Look for the disappearance of the bromide. If the bromide remains but boronic acid is consumed, add more boronic acid (0.5 equiv)—protodeboronation of the partner may have occurred.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL). Dry the organic layer over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). Note:
compounds are highly lipophilic; they will elute faster than their analogs.
Protocol B: Coupling of -Aryl Boronates (Advanced/Risky)
Use this only if the
Modification:
-
Substrate: Use
-Aryl-MIDA boronate or Pinacol ester . These release the active species slowly, minimizing the concentration of the unstable free acid. -
Base: Use anhydrous
or in dry Dioxane to prevent hydrolytic decomposition.
Part 5: Workflow Visualization
Figure 2: Decision workflow for selecting the correct protocol based on substrate availability.
References
-
Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl-Substituted Arylboronic Acids." Journal of Fluorine Chemistry. Link
-
S. Thaisrivongs, et al. (2018). "Pd-Catalyzed Suzuki-Miyaura Coupling of SF5-Aryl Chlorides." Journal of Organic Chemistry. Link
-
Beier, P., et al. (2015). "Pentafluorosulfanyl Group in Medicinal Chemistry: Synthesis and Applications." ChemMedChem. Link
-
Altman, R. A., et al. (2016). "Palladium-Catalyzed Cross-Coupling Reactions of Pentafluorosulfanyl-Containing Arenes." Angewandte Chemie International Edition. Link
Sources
Buchwald-Hartwig amination of 2,6-dibromo-SF5-benzene
Application Note: Buchwald-Hartwig Amination of 2,6-Dibromo-SF -Benzene
Executive Summary & Strategic Importance
The pentafluorosulfanyl group (
The
This guide details a high-fidelity protocol to overcome these steric barriers, prioritizing Buchwald G3/G4 precatalysts to ensure efficient oxidative addition and reductive elimination.
Mechanistic Challenges & Catalyst Selection
The Steric-Electronic Paradox
-
Electronic Activation (Pro): The strong electron-withdrawing nature of the
group lowers the LUMO energy of the C-Br bond, theoretically accelerating oxidative addition. -
Steric Deactivation (Con): The sheer physical bulk of the fluorine atoms on the sulfur creates a "protective shell" around the ortho-carbons. Standard ligands (e.g.,
, dppf) fail because they cannot accommodate this steric clash during the formation of the square-planar Pd(II) intermediate.
Ligand Strategy: The "Dialkylbiaryl" Solution
To bypass the steric wall, we utilize Dialkylbiaryl Phosphine ligands (Buchwald Ligands). These ligands are electron-rich (facilitating oxidative addition into the deactivated C-Br bond after the first amination) and bulky (promoting reductive elimination).
| Target Transformation | Recommended Ligand | Rationale |
| Primary Amines | BrettPhos | Optimized to prevent binding of the amine's |
| Secondary Amines | RuPhos | Excellent for sterically hindered substrates; the isopropyl groups provide the necessary flexibility. |
| Bis-Amination | tBuBrettPhos | Extremely bulky; forces reductive elimination even in highly crowded systems. |
Visualization: Steric Clash in Catalytic Cycle
Figure 1: The Catalytic Cycle highlighting the critical oxidative addition step where the SF5 steric bulk impedes the catalyst approach.
Optimized Protocol: Mono-Amination
This protocol is designed for the selective mono-amination of 2,6-dibromo-SF5-benzene.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2,6-Dibromo-SF5-benzene | 1.0 | Substrate | Limiting reagent. |
| Amine | 1.1 - 1.2 | Nucleophile | Slight excess to drive conversion. |
| RuPhos Pd G4 | 0.02 - 0.05 | Precatalyst | Crucial: Generates active L-Pd(0) immediately. |
| NaOtBu | 1.5 | Base | Strong base required. Use LHMDS if substrate has sensitive esters/ketones. |
| Toluene or 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
Charge an oven-dried reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 (2-5 mol%) and NaOtBu (1.5 equiv).
-
Note: If using a solid amine, add it at this stage.
-
-
Solvent Addition:
-
Seal the vial with a septum cap (PTFE/silicone).
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous Toluene or Dioxane via syringe.
-
-
Substrate Addition:
-
Add 2,6-dibromo-SF5-benzene (1.0 equiv) and liquid amine (1.2 equiv) via syringe.
-
Tip: If the SF5-bromide is solid, add it in step 1.
-
-
Reaction:
-
Heat the block to 80 °C - 100 °C .
-
Stir vigorously (1000 rpm). The bulky catalyst requires efficient mass transfer.
-
Monitor by LCMS or GCMS at 2 hours.
-
Endpoint: Look for consumption of starting material. The mono-aminated product may react further to the bis-amine if temperature is too high or amine is in large excess.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.
-
Concentrate and purify via flash chromatography.
-
Protocol for Bis-Amination (Double Coupling)
To achieve substitution at both bromine positions, the reaction conditions must be intensified to overcome the increased electron density of the intermediate aniline.
-
Catalyst: Switch to tBuBrettPhos Pd G4 (5 mol%) or Pd-PEPPSI-IPr (5 mol%).
-
Temperature: Increase to 110 °C (refluxing toluene).
-
Amine: Use 2.5 - 3.0 equiv .
-
Time: Often requires 12–24 hours.
Decision Tree for Condition Screening
Use this workflow if the standard protocol yields low conversion.
Figure 2: Optimization workflow for selecting ligands and troubleshooting low conversion.
Troubleshooting & "Watch-outs"
| Issue | Root Cause | Solution |
| Hydrodehalogenation (Ar-H formed) | Switch to BrettPhos (for primary) or RuPhos (for secondary). These ligands accelerate reductive elimination. | |
| No Reaction | Oxidative addition failure due to steric bulk. | Ensure Pd G4 precatalyst is used (not Pd(OAc)2 + Ligand). Increase Temp to 110°C. |
| Bis-amination observed (when Mono wanted) | First amine activates the ring too much. | Lower temperature to 60°C. Add amine slowly (syringe pump). |
| Catalyst Decomposition | Pd black precipitates early. | Oxygen leak. Ensure rigorous degassing. Add 1 mol% additional free ligand. |
References
-
Buchwald-Hartwig Amination Overview
-
Ligand Selection for Hindered Substrates
-
SF5 Group Chemistry
-
Precatalyst Technology (G3/G4)
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 12. researchgate.net [researchgate.net]
Functionalization strategies for pentafluorosulfanyl arenes
Application Note: Functionalization Strategies for Pentafluorosulfanyl ( ) Arenes
Executive Summary & Strategic Rationale
The pentafluorosulfanyl group (
For the medicinal chemist, the
The Chemical Space: vs.
Understanding the steric and electronic profile is a prerequisite for reaction design.
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Protocol |
| Hammett | 0.54 | 0.68 | |
| Lipophilicity ( | 0.88 | 1.51 | Enhances membrane permeability; requires non-polar solvent considerations in workup. |
| Steric Volume | ~21 | ~39 | High steric demand; hinders ortho-substitution via standard |
| Chemical Stability | High | High | Resistant to standard Pd/Ni catalysis conditions and strong acids. |
Decision Matrix: Selecting a Functionalization Route
The choice of strategy depends heavily on the starting material's oxidation state (halogenated vs. native arene).
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on substrate availability.
Strategy A: Transition Metal Catalysis (The "Handle" Approach)
Best for: Biaryl synthesis, amination, and library generation.
The
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo- -benzene
Rationale: This protocol utilizes a high-turnover catalyst system to overcome the steric bulk of the
Materials:
-
Substrate: 1-bromo-4-(pentafluorosulfanyl)benzene (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.5 equiv)
-
Catalyst:
(3 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inert Setup: Charge a microwave vial or Schlenk tube with the
-bromide, aryl boronic acid, base, and Pd-catalyst. Cap and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling. -
Solvation: Add degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor via TLC (or GC-MS).
-
Checkpoint: The
group is highly lipophilic; the product will likely have a higher than standard biaryls.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash chromatography.
-
Validation:
NMR is diagnostic. Look for the characteristic pattern (doublet at ~84 ppm, quintet at ~63 ppm).
-
Strategy B: Directed Ortho-Metallation (The "Direct" Approach)
Best for: Installing electrophiles (Si, I, CHO) ortho to the
While
Critical Warning: Traditional bases like n-BuLi can attack the sulfur center or cause degradation. Lithium Tetramethylpiperidide (LiTMP) is the required base for clean deprotonation [1].
Protocol 2: Regioselective Ortho-Functionalization
Rationale: LiTMP is a non-nucleophilic, bulky base that avoids attacking the
Materials:
-
Substrate: (Pentafluorosulfanyl)benzene (1.0 equiv)[1]
-
Base: LiTMP (generated in situ from TMP and n-BuLi) (1.2 equiv)
-
Electrophile: e.g., Iodine (
), DMF, or Chlorosilanes (1.5 equiv) -
Solvent: Anhydrous THF
-
Cryogenics: Dry ice/acetone bath (-78°C).
Step-by-Step Methodology:
-
LiTMP Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.25 equiv) in THF. Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir for 30 mins at 0°C, then re-cool to -78°C.
-
Metallation: Add the
-benzene (dissolved in minimal THF) dropwise to the LiTMP solution at -78°C.-
Timing: Stir for exactly 60 minutes at -78°C.
-
Caution: Do not allow the temperature to rise above -60°C during this phase; the lithiated species can be unstable.
-
-
Trapping: Add the electrophile (e.g.,
in THF) rapidly. -
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Quench: Add saturated
. -
Analysis: The product will be 1-functionalized-2-(pentafluorosulfanyl)benzene.
Figure 2: Reaction pathway for the ortho-lithiation of pentafluorosulfanyl benzene using non-nucleophilic bases.
Analytical Validation: The NMR Signature
Validating
-
The Pattern: The
group represents an spin system. -
Axial Fluorine (
): Appears as a quintet (split by 4 equatorial Fs). Typically 80–90 ppm. -
Equatorial Fluorines (
): Appear as a doublet (split by 1 axial F). Typically 60–70 ppm. -
Coupling Constant (
): Large coupling of ~145–150 Hz.
Expert Tip: If you see a singlet at -66 ppm, your
References
-
Le, T. V., & Daugulis, O. (2022).[2] In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 58(4), 537–540.[2][3][4]
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130–1190.
-
Altun, A., & Togni, A. (2024). Recent advances in the synthesis of pentafluorosulfanylated compounds. Chemical Science.
-
Umemoto, T., et al. (2012). Discovery of 4-t-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent. Journal of Fluorine Chemistry.
2,6-Dibromo-1-(pentafluorosulfur)benzene as a scaffold for liquid crystals
Application Note: 2,6-Dibromo-1-(pentafluorosulfur)benzene as a Scaffold for Liquid Crystals
Part 1: Executive Summary & Rationale
The "Super-Trifluoromethyl" Effect in Mesogens
In the design of advanced liquid crystals (LCs), particularly for ferroelectric and high-frequency display applications, the pentafluorosulfanyl (
Why 2,6-Dibromo-1-(pentafluorosulfur)benzene?
This specific scaffold is critical because it directs molecular growth in a non-linear, V-shaped (bent-core) architecture. Unlike para-substituted (
Part 2: Chemical Properties & Safety Profile
Table 1: Comparative Properties of the Scaffold vs. Analogues
| Property | Impact on Liquid Crystal | ||
| Electronegativity | 3.65 (Pauling equiv) | 3.49 | Higher dielectric anisotropy ( |
| Geometry | Octahedral (Bulky) | Tetrahedral | Suppresses crystallization; lowers melting point. |
| C-X Bond Stability | High (Hydrolytically stable) | High | Suitable for harsh cross-coupling conditions. |
| Dipole Moment | ~3.4 D | ~2.6 D | Enhances response to electric fields. |
Safety Advisory:
-
Precursor Handling: (Pentafluorosulfur)benzene is volatile and lipophilic. Handle in a fume hood.
-
Lithiation Risks: The synthesis requires tert-butyllithium or LiTMP. These are pyrophoric. Strict anhydrous/anaerobic conditions are mandatory.
- Stability: While thermally stable, the C-S bond can be vulnerable to reductive cleavage by alkali metals (Na/K) in liquid ammonia; however, it is stable to standard Pd-catalyzed coupling conditions.
Part 3: Synthesis Protocol (The "Double DoL" Strategy)
Direct bromination of (pentafluorosulfur)benzene yields the meta product due to the strong electron-withdrawing nature of
Reagents & Equipment
-
Substrate: (Pentafluorosulfur)benzene (
). -
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) — Crucial: n-BuLi causes nucleophilic attack on the sulfur center; LiTMP is non-nucleophilic.
-
Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (
) or Bromine ( ). -
Solvent: Anhydrous THF, cooled to -78°C.
Step-by-Step Protocol
Step 1: Mono-Bromination (Synthesis of 2-bromo-1-(pentafluorosulfur)benzene)
-
Preparation of LiTMP: In a flame-dried Schlenk flask under Argon, add 2,2,6,6-tetramethylpiperidine (1.1 equiv) and THF. Cool to 0°C. Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min. -
Lithiation: Cool the LiTMP solution to -78°C . Add
(1.0 equiv) dropwise. The solution may turn yellow/orange. Stir for 1 hour at -78°C. Note: Do not allow T > -60°C to prevent benzyne formation. -
Trapping: Add
(1.2 equiv) rapidly. Stir for 30 min at -78°C, then warm to RT. -
Workup: Quench with saturated
. Extract with pentane. Purify via silica gel chromatography (100% Hexanes).
Step 2: Second Bromination (Synthesis of 2,6-dibromo-1-(pentafluorosulfur)benzene)
-
Substrate: Use the 2-bromo intermediate from Step 1.
-
Lithiation: Repeat the LiTMP generation. Cool to -78°C. Add the 2-bromo substrate. The acidity of the H-6 proton is enhanced by the inductive effect of the H-2 bromine, facilitating this second lithiation.
-
Trapping: Add
(1.2 equiv). -
Isolation: Standard workup. The product, 2,6-dibromo-1-(pentafluorosulfur)benzene , is typically a crystalline solid or heavy oil.
Yield Expectation: 60-75% overall.
QC Check:
Part 4: Functionalization for Liquid Crystals
The 2,6-dibromo scaffold is designed for Sonogashira Cross-Coupling to attach rigid arms (mesogens).
Protocol: Synthesis of a Bent-Core Mesogen
Objective: Couple 4-alkoxyphenylacetylene to the 2,6-positions.
-
Reaction Mix: Combine scaffold (1.0 equiv), 4-octyloxyphenylacetylene (2.5 equiv),
(5 mol%), and CuI (2 mol%) in dry THF/Diisopropylamine (1:1). -
Conditions: Degas (Freeze-Pump-Thaw). Heat to 60°C for 12-24 hours under Argon.
-
Purification: The resulting "V-shaped" molecule is purified by column chromatography followed by recrystallization from ethanol/toluene.
Part 5: Visualization of Workflow
Caption: Stepwise synthesis of the 2,6-dibromo scaffold via iterative Directed Ortho Lithiation (DoL), followed by divergent coupling to generate bent-core liquid crystals.
Part 6: References & Verification
-
Snieckus, V., et al. (2021). "In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes." Chemical Communications. (Establishes the LiTMP protocol for
arenes). -
Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie. (Discusses the high polarity and stability of fluorinated LCs).
-
Thrasher, J. S., et al. (2004). "Review of the Pentafluorosulfanyl Group." Journal of Fluorine Chemistry. (Fundamental properties of the
group). -
Reddy, V. P. (2015). Organofluorine Compounds in Biology and Medicine. Elsevier.[1] (Covers the "Super-Trifluoromethyl" concept).
Sources
Application Note: Strategic Incorporation of Pentafluorosulfanyl (SF5) Groups in Agrochemical Scaffolds
Executive Summary
The pentafluorosulfanyl group (SF
This Application Note provides a technical roadmap for researchers to incorporate SF
Part 1: The "Super-Trifluoromethyl" Effect
Physicochemical Justification
The SF
Table 1: Comparative Physicochemical Metrics
| Property | Trifluoromethyl (-CF | Pentafluorosulfanyl (-SF | Impact on Agrochemical Design |
| Geometry | Tetrahedral ( | Square Pyramidal ( | SF |
| Electronegativity ( | 3.36 | 3.65 | SF |
| Hammett Constant ( | 0.54 | 0.68 | Stronger deactivation of aromatic rings; alters metabolic soft spots. |
| Lipophilicity ( | 0.88 | 1.23 | Higher lipophilicity improves passive transport across biological membranes.[2] |
| Volume (Å | ~42 | ~68 | SF |
Application Insight: When a lead compound fails due to rapid oxidative metabolism (e.g., P450 hydroxylation) at a tert-butyl site, bioisosteric replacement with SF
often maintains steric fit while blocking oxidation due to the strength of the C-S and S-F bonds.
Part 2: Synthetic Strategy & Workflow
The introduction of SF
However, for aliphatic chains, heterocycles, and linkers , the Radical Addition of SF
Workflow Visualization
The following diagram outlines the decision process for selecting the correct synthetic pathway based on the target scaffold.
Figure 1: Strategic decision tree for SF
Part 3: Detailed Experimental Protocol
Protocol A: Radical Addition of SF Cl to Terminal Alkynes
Objective: Synthesis of (E)-1-chloro-2-(pentafluorosulfanyl)alkenes.
Scope: This intermediate allows for subsequent conversion to SF
1. Reagent Handling (Critical Safety)
-
SF
Cl (Sulfur chloropentafluoride): A toxic gas (bp -19 °C) at room temperature.[3][4][5] -
Safety: All operations must be performed in a well-ventilated fume hood using a safety shield. SF
Cl is condensed into the reaction vessel at low temperature.[4] -
Vessel: Use a heavy-walled borosilicate glass pressure tube or a stainless steel autoclave.
2. Step-by-Step Procedure (Triethylborane Method)
This protocol is based on the seminal work by Dolbier et al., adapted for modern agrochemical discovery labs.
-
Setup: Flame-dry a pressure tube equipped with a stir bar and seal with a septum. Flush with Argon.
-
Solvent & Substrate: Add the terminal alkyne (1.0 equiv) and anhydrous hexane (0.5 M concentration). Cool the vessel to -78 °C (Dry ice/acetone bath).
-
SF
Cl Condensation:-
Connect the SF
Cl gas cylinder via a needle inlet. -
Slowly condense SF
Cl (1.2 equiv) into the reaction mixture. The gas will liquefy in the cold solvent. -
Note: Calibrate flow rate beforehand or weigh the cylinder to ensure stoichiometry.
-
-
Initiation:
-
Add Triethylborane (Et
B, 1.0 M in hexane, 0.1 equiv) dropwise via syringe. -
Caution: Et
B is pyrophoric.[6] Handle with extreme care.
-
-
Reaction:
-
Stir the mixture at -78 °C for 1 hour, then slowly warm to room temperature over 2–3 hours.
-
Self-Validation Point: The mixture should remain colorless or turn slightly pale yellow. Darkening indicates polymerization or decomposition.
-
-
Quench & Workup:
-
Vent the excess SF
Cl gas into a saturated KOH scrubber (to neutralize HF/HCl byproducts). -
Wash the organic layer with 10% NaHCO
and brine. Dry over MgSO . -
Concentrate under reduced pressure (careful: some SF
products are volatile).
-
3. Analytical Validation (Self-Validating System)
Do not proceed to the next step without confirming the SF
-
F NMR (The "Fingerprint"):
-
Look for the characteristic AB
pattern . -
Axial Fluorine (
): A quintet at +60 to +90 ppm. -
Equatorial Fluorines (
): A doublet at +170 to +190 ppm. -
Pass Criteria: Integration ratio of
: must be exactly 4:1.
-
-
H NMR:
-
Verify the disappearance of the terminal alkyne proton.
-
Observe the vinyl proton signal (typically a triplet of quintets due to coupling with
and ).
-
Part 4: Mechanistic Logic
Understanding the radical chain mechanism is vital for troubleshooting low yields. If the reaction stalls, it is usually due to efficient chain termination or oxygen quenching the radical initiator.
Figure 2: Radical chain propagation cycle. The •SF
Part 5: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Poisoned Initiator | Use fresh Et |
| Complex Mixture ( | Polymerization | Dilute reaction mixture further (0.1 M). Add SF |
| Low Yield of E-isomer | Temperature fluctuation | Maintain -78 °C strictly during addition. Higher temps favor Z-isomer or side reactions. |
| Loss of Product on Vac | Volatility | SF |
References
-
Dolbier, W. R., et al. (2002). "Efficient and Practical Synthesis of SF5-Containing Organic Compounds." Journal of Fluorine Chemistry.
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews.
-
Pentafluorosulfanyl Group: Properties and Applications. (2020).[8] Beilstein Journal of Organic Chemistry.
-
Umemoto, T., et al. (2012). "Synthesis and Properties of SF5-Compounds." Journal of the American Chemical Society.
-
Altman, R. A., et al. (2006). "The Pentafluorosulfanyl Group in Medicinal and Agrochemical Chemistry."[9][10][11] Chemistry - A European Journal.
Sources
- 1. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]
- 4. Sulfur Chloride Pentafluoride | High Purity | RUO [benchchem.com]
- 5. webqc.org [webqc.org]
- 6. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. Recent advances in the synthesis of SF5-containing molecules - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for the Regioselective Functionalization of 2,6-dibromo-SF5-benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF5) group is of growing importance in medicinal chemistry and materials science, often considered a "super-trifluoromethyl" group due to its unique electronic and steric properties.[1][2] This guide provides detailed application notes and protocols for the regioselective functionalization of 2,6-dibromo-SF5-benzene, a versatile building block for introducing the SF5 moiety into complex molecules. We will explore key synthetic strategies, including directed ortho-lithiation and palladium-catalyzed cross-coupling reactions, offering insights into reaction mechanisms and practical guidance for achieving high regioselectivity.
Introduction: The Significance of the Pentafluorosulfanyl Group
The pentafluorosulfanyl (SF5) group is a unique functional group characterized by its high electronegativity, thermal and chemical stability, and significant lipophilicity.[3] These properties make it an attractive bioisostere for other common groups like tert-butyl and trifluoromethyl (CF3).[3][4] In drug discovery, the incorporation of an SF5 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, improving membrane permeability, and altering binding affinity.[3]
Despite its potential, the synthetic introduction of the SF5 group remains a challenge, limiting its broader application.[3][5] 2,6-dibromo-SF5-benzene serves as a valuable starting material, offering two reactive sites for sequential and regioselective functionalization, thereby enabling the synthesis of diverse SF5-containing compounds. This guide focuses on methodologies to selectively functionalize one of the bromine-bearing positions.
Strategic Approaches to Regioselective Functionalization
The strong electron-withdrawing nature of the SF5 group deactivates the aromatic ring towards electrophilic aromatic substitution, which would primarily occur at the meta position.[6] Therefore, modern synthetic methods are required for selective functionalization. The two primary strategies discussed herein are:
-
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, followed by quenching with an electrophile.[7][8] While the SF5 group itself is a relatively weak directing group for ortho-lithiation, this approach can be optimized.[9]
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are indispensable for C-C and C-heteroatom bond formation. The differential reactivity of the C-Br bonds in 2,6-dibromo-SF5-benzene can be exploited to achieve regioselective coupling.
Below is a workflow diagram illustrating the general strategies for the regioselective functionalization of 2,6-dibromo-SF5-benzene.
Caption: General strategies for regioselective functionalization.
Protocol 1: Regioselective Monosilylation via Directed ortho-Lithiation
Directed ortho-lithiation offers a reliable method for introducing a functional group at the position adjacent to the SF5 group. The SF5 group itself can direct lithiation, albeit weakly.[9] Precise temperature control is crucial to prevent the formation of aryne intermediates.[9] This protocol details a monosilylation reaction, which can then serve as a handle for further transformations.[9][10]
Reaction Principle:
A strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) is used to deprotonate the aromatic ring at the position ortho to the SF5 group. The resulting aryllithium species is then trapped in situ with an electrophile, such as chlorodimethylsilane.
Caption: Workflow for directed ortho-lithiation and silylation.
Experimental Protocol:
Materials:
-
2,6-dibromo-SF5-benzene
-
2,2,6,6-Tetramethylpiperidine (TMPH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodimethylsilane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
-
Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
Preparation of LiTMP: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous pentane. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The white precipitate is LiTMP.
-
Lithiation and Silylation: In a separate flame-dried Schlenk flask under argon, dissolve 2,6-dibromo-SF5-benzene (1.0 equivalent) in a mixture of anhydrous THF and pentane (e.g., 1:3 v/v). Cool the solution to -60 °C.
-
Add a solution of LiTMP (1.1 equivalents) in THF/pentane to the substrate solution dropwise while maintaining the temperature at -60 °C.
-
Immediately after the addition of the base, add chlorodimethylsilane (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -60 °C for 24 hours.[11]
-
Work-up: Quench the reaction at -60 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes).
Expected Results and Data:
| Substrate | Base | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-dibromo-SF5-benzene | LiTMP | Me2SiHCl | THF/pentane | -60 | 24 | Moderate to high |
Note: Yields are highly dependent on the precise control of reaction conditions, particularly temperature.[9]
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[12][13] In the case of 2,6-dibromo-SF5-benzene, regioselective mono-arylation can be achieved by carefully controlling the stoichiometry of the boronic acid coupling partner. The C-Br bond ortho to the SF5 group is expected to be more activated towards oxidative addition to the palladium(0) catalyst due to the strong electron-withdrawing nature of the SF5 group.
Reaction Principle:
A palladium catalyst, typically with a phosphine ligand, facilitates the coupling of an aryl boronic acid with one of the C-Br bonds of 2,6-dibromo-SF5-benzene in the presence of a base.
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol:
Materials:
-
2,6-dibromo-SF5-benzene
-
Aryl boronic acid (0.9-1.0 equivalents for mono-coupling)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, K3PO4, Cs2CO3)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 2,6-dibromo-SF5-benzene (1.0 equivalent), the aryl boronic acid (0.95 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Reaction Optimization Data:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Regioselectivity |
| Pd(PPh3)4 | PPh3 (integral) | K2CO3 | Toluene/H2O | 90 | Good |
| Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 100 | Potentially higher |
Other Regioselective Cross-Coupling Reactions
The principles of palladium-catalyzed cross-coupling can be extended to other transformations to introduce diverse functional groups.
Sonogashira Coupling for C-C (sp) Bond Formation:
This reaction allows for the introduction of an alkyne moiety.[14][15]
-
Reagents: Terminal alkyne, Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
-
Conditions: Typically mild temperatures in solvents like THF or DMF.
Buchwald-Hartwig Amination for C-N Bond Formation:
This is a powerful method for synthesizing aryl amines.[16][17]
-
Reagents: Primary or secondary amine, Pd catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[18][19]
-
Conditions: Anhydrous, inert conditions are crucial. Solvents like toluene or dioxane are common.
For both Sonogashira and Buchwald-Hartwig reactions, regioselective mono-functionalization of 2,6-dibromo-SF5-benzene can be achieved by using a slight excess of the dibromo starting material relative to the alkyne or amine coupling partner.
Conclusion
The regioselective functionalization of 2,6-dibromo-SF5-benzene is a key strategy for the synthesis of novel SF5-containing molecules for applications in drug discovery and materials science. Directed ortho-lithiation provides a direct route to functionalize the position adjacent to the SF5 group, while palladium-catalyzed cross-coupling reactions offer a versatile platform for introducing a wide range of substituents. The protocols and guidelines presented here provide a solid foundation for researchers to explore the rich chemistry of this valuable building block. Careful optimization of reaction conditions, particularly stoichiometry and temperature, is paramount for achieving high regioselectivity and yields.
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- Prakash, G. K. S., et al. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH.
-
Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from [Link]
-
Welch, J. T., et al. (2015). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. Retrieved from [Link]
-
Togni, A., et al. (n.d.). Recent advances in the chemistry and the application of SF5-compounds. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (n.d.). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Retrieved from [Link]
-
Togni, A., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. RSC Publishing. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2015). Sonogashira cross-coupling in a designer ionic liquid (IL) without copper, external base, or additive, and with recycling and reuse of the IL. UNF Digital Commons. Retrieved from [Link]
-
Pharmaceutical Business Review. (n.d.). SF5-Containing Building Blocks. Retrieved from [Link]
-
Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved from [Link]
-
(n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
(n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
Prakash, G. K. S., et al. (n.d.). In Situ ortho -Lithiation/Functionalization of Pentafluorosulfanyl Arenes. Retrieved from [Link]
-
Baran, P. S., et al. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Itano, W. (n.d.). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. Retrieved from [Link]
-
Prakash, G. K. S., et al. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing. Retrieved from [Link]
-
Kim, J., et al. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. Retrieved from [Link]
-
Blanchard, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]
-
Nolan, S. P., et al. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. Retrieved from [Link]
-
Al-Majed, A. A., et al. (n.d.). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Togni, A., et al. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. ResearchGate. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Blanchard, F., et al. (2023). Regio- and Stereoselective Hydroelementation of SF 5 -Alkynes and Further Functionalizations. PubMed. Retrieved from [Link]
-
Togni, A., et al. (n.d.). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. Retrieved from [Link]
-
Buchwald, S. L., et al. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing. Retrieved from [Link]
-
Welch, J. T., et al. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PubMed. Retrieved from [Link]
-
Tlili, A., et al. (n.d.). Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv. Retrieved from [Link]
-
Pérez, P. J., et al. (2020). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. Retrieved from [Link]
-
Blanchard, F., et al. (2023). Regio‐ and Stereoselective Hydroelementation of SF5‐Alkynes and Further Functionalizations. ResearchGate. Retrieved from [Link]
-
Ahmed, S., et al. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. Retrieved from [Link]
-
Williams, T. M., et al. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Retrieved from [Link]
-
Colell, J. F. P., et al. (n.d.). Reaction of Dearomatized Heterocycles with Sulfur Hexafluoride (SF6) and the Pentafluorosulfanyl (SF5) Group. ChemRxiv. Retrieved from [Link]
-
Iwasaki, T., et al. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
-
Johnson, M., et al. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chalmers University of Technology. Retrieved from [Link]
-
Rout, S. K., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Retrieved from [Link]
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- 15. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of SF5-Functionalized Polymers via Organometallic Polycondensation
Topic: Synthesis of SF5-Containing Polymers Using Dibromo Monomers Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers
Executive Summary
The pentafluorosulfanyl group (SF₅) is frequently termed the "super-trifluoromethyl" group due to its exceptional electronegativity (3.65), high lipophilicity, and hydrolytic stability. Unlike the planar trifluoromethyl (CF₃) group, SF₅ adopts a square pyramidal geometry, providing unique steric bulk that disrupts polymer chain packing. This results in materials with enhanced solubility, lower surface energy, and high thermal stability.
This guide details the synthesis of SF₅-containing conjugated polymers using dibromo-functionalized monomers . We focus on two primary organometallic routes: Yamamoto Homopolymerization (Ni-mediated) and Suzuki-Miyaura Copolymerization (Pd-catalyzed). These protocols are designed to preserve the chemical integrity of the SF₅ moiety while achieving high molecular weights.
Monomer Considerations & Chemical Stability
Before initiating polymerization, it is critical to understand the behavior of SF₅-arylene dibromides.
-
Steric Demand: The SF₅ group is bulky (
), significantly larger than CF₃ ( ). In 1,4-dibromo-2-(pentafluorosulfanyl)benzene, the SF₅ group can sterically hinder the oxidative addition of the metal catalyst at the ortho-bromide position. -
Electronic Effects: The strong electron-withdrawing nature of SF₅ (
) activates the C-Br bond for oxidative addition but may also stabilize anionic intermediates, requiring careful selection of ligands to prevent catalyst resting states. -
Stability: The aromatic C-SF₅ bond is chemically robust and withstands standard Suzuki (basic) and Yamamoto (reductive) conditions. However, it is sensitive to reducing conditions involving alkali metals (e.g., Na/NH₃), which are not used in these protocols.
Table 1: Comparative Properties of Fluorinated Motifs
| Property | Trifluoromethyl (-CF₃) | Pentafluorosulfanyl (-SF₅) | Impact on Polymer |
| Geometry | Tetrahedral ( | Square Pyramidal ( | SF₅ disrupts |
| Electronegativity | 3.36 (Pauling) | 3.65 (Pauling) | SF₅ lowers LUMO levels, useful for n-type semiconductors. |
| Lipophilicity ( | 0.88 | 1.23 | SF₅ enhances interaction with hydrophobic biological domains.[1] |
| Hydrolytic Stability | High | High | Both resist acid/base hydrolysis during workup. |
Protocol A: Nickel-Mediated Yamamoto Homopolymerization
Objective: Synthesis of Poly(SF₅-phenylene) from 1,4-dibromo-2-(pentafluorosulfanyl)benzene. Mechanism: Dehalogenative polycondensation using a stoichiometric Ni(0) complex.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Monomer: 1,4-Dibromo-2-(SF₅)benzene (1.0 eq)
-
Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (2.2 eq)
-
Ligand: 2,2'-Bipyridine (bpy) (2.2 eq)
-
Co-Ligand: 1,5-Cyclooctadiene (cod) (2.2 eq)
-
Solvent: Anhydrous DMF/Toluene (1:4 mixture), deoxygenated.
-
Workup: HCl (conc.), Methanol, Chloroform.[2]
Step-by-Step Procedure
-
Catalyst Activation (Glovebox/Schlenk Line):
-
In a flame-dried Schlenk flask, combine Ni(cod)₂ (2.2 mmol), bpy (2.2 mmol), and cod (2.2 mmol).
-
Add anhydrous DMF (5 mL) and Toluene (10 mL).
-
Stir at 60°C for 30 minutes under Argon. The solution should turn a deep purple/black, indicating the formation of the active neutral ligand complex.
-
Expert Insight: Ni(cod)₂ is extremely air-sensitive. Any color change to pale yellow or green indicates oxidation (deactivation).
-
-
Polymerization:
-
Dissolve the SF₅-dibromo monomer (1.0 mmol) in anhydrous Toluene (5 mL).
-
Add the monomer solution to the activated catalyst mixture via cannula transfer.
-
Stir vigorously at 80°C for 48–72 hours. The mixture will become viscous and may precipitate the polymer if the molecular weight becomes high.
-
-
Quenching & Workup:
-
Cool the reaction to room temperature.[2]
-
Pour the mixture into a solution of Methanol (200 mL) containing conc. HCl (10 mL). The acid is necessary to decompose the Ni-complex and free the polymer.
-
Stir for 2 hours (blue/green color of Ni(II) salts should appear in solution).
-
Filter the polymer precipitate.[2]
-
-
Purification:
-
Redissolve the polymer in Chloroform.
-
Filter through a pad of Celite to remove trace metal particles.
-
Concentrate and re-precipitate into Methanol.
-
Dry under vacuum at 60°C for 24 hours.
-
Protocol B: Palladium-Catalyzed Suzuki Copolymerization
Objective: Synthesis of alternating copolymer Poly(9,9-dioctylfluorene-alt-SF₅-phenylene). Mechanism: Step-growth polymerization via cross-coupling of dibromide and diboronic ester.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Monomer A: 1,4-Dibromo-2-(SF₅)benzene (1.0 eq)
-
Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃/SPhos for sterically demanding substrates.
-
Base: K₂CO₃ (2M aqueous solution).
-
Solvent: Toluene/1,4-Dioxane (2:1).
-
Phase Transfer Agent: Aliquat 336 (catalytic amount).
Step-by-Step Procedure
-
Stoichiometry Check:
-
Critical: Weigh monomers with high precision. An exact 1:1 molar ratio is required to achieve high molecular weight (
) according to the Carothers equation.
-
-
Reaction Setup:
-
Combine Monomer A, Monomer B, and Catalyst in a Schlenk flask.
-
Add Toluene/Dioxane solvent mixture.
-
Degas the solution by bubbling Argon for 20 minutes (sparging).
-
Add the degassed aqueous K₂CO₃ and Aliquat 336.
-
-
Polymerization:
-
Heat the biphasic mixture to 90–100°C with vigorous stirring (to ensure phase mixing).
-
React for 48 hours.
-
-
End-Capping (Optional but Recommended):
-
To remove reactive terminal groups:
-
Add phenylboronic acid (excess) and stir for 6 hours (caps bromide ends).
-
Add bromobenzene (excess) and stir for 6 hours (caps boronate ends).
-
-
-
Workup:
-
Precipitate into Methanol.[2]
-
Wash with water to remove inorganic salts.
-
Perform Soxhlet extraction: Methanol (removes oligomers) → Acetone → Hexane → Chloroform (collects high MW polymer).
-
Visualization of Workflows
Diagram 1: Yamamoto Polymerization Cycle for SF5 Monomers
This diagram illustrates the Nickel(0) cycle. Note the oxidative addition step where the bulky SF₅ group can influence kinetics.
Caption: The catalytic cycle for Ni(0)-mediated coupling. The SF₅ steric bulk primarily affects the initial oxidative addition and the spatial arrangement during disproportionation.
Diagram 2: Experimental Workflow
Caption: General workflow from monomer preparation to final characterization.
Characterization & Troubleshooting
19F NMR Analysis
The SF₅ group provides a distinct spectroscopic handle.
-
Pattern: Typically appears as an
spin system.-
Axial Fluorine (
): Quintet (approx -135 to -150 ppm). -
Equatorial Fluorines (
): Doublet (approx -150 to -170 ppm).
-
-
Diagnostic: Integration of the SF₅ signals against the polymer backbone protons (
NMR) allows for precise determination of functionalization degree and purity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Catalyst deactivation by | Ensure rigorous freeze-pump-thaw degassing; check glovebox atmosphere (<1 ppm |
| Insoluble Polymer | Strong | Use chlorinated solvents (ODCB) at high temp (100°C) for GPC; reduce reaction time. |
| Black Precipitate | Decomposed Ni/Pd catalyst. | Ensure excess ligand is used; keep reaction temperature stable. |
| Missing SF₅ Signal | Reductive defluorination (rare). | Avoid using reducing metals (Na, Li) or extremely harsh bases. |
References
-
Rowan. (2025). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry and Materials. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2024). Tuning the Properties of Push-Pull Molecular Systems via SF5 Group. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving yields in coupling reactions with 2,6-dibromo-SF5-benzene
Technical Guide: Improving Yields in Coupling Reactions with 2,6-Dibromo-SF -Benzene
Executive Summary: The Steric-Electronic Paradox
2,6-Dibromo-1-(pentafluorosulfanyl)benzene presents a unique synthetic challenge that defies standard coupling logic. It sits at the intersection of extreme steric hindrance and high electron deficiency.
-
Electronic Activation: The
group is a "super-trifluoromethyl" with high electronegativity ( , ), theoretically activating the C-Br bond for oxidative addition. -
Steric Deactivation: The
group has a steric volume comparable to a tert-butyl group.[1] When flanked by two bromine atoms, the reactive sites are deeply buried in a "steric canyon," inhibiting the approach of the palladium catalyst.
The Core Problem: Standard catalysts (e.g.,
Troubleshooting Guide & FAQs
Scenario A: Suzuki-Miyaura Coupling Stalls at Low Conversion (<20%)
Q: I am using standard conditions (
Diagnosis: The bulky triphenylphosphine ligands cannot effectively coordinate oxidative addition at the crowded 2,6-positions. The cone angle is insufficient to force the active Pd(0) species into the reactive pocket.
Solution: Switch to NHC-Palladium complexes or Dialkylbiaryl Phosphines .[2]
-
Recommendation: Use Pd-PEPPSI-IPr (1–3 mol%). The N-Heterocyclic Carbene (NHC) ligand is sterically demanding but "throws back" its bulk, creating a distinct electronic channel that facilitates oxidative addition even in hindered systems.
-
Alternative: XPhos Pd G4 or SPhos Pd G4 .[2] SPhos is specifically designed for ortho-substituted substrates.[2]
Scenario B: Mono- vs. Bis-Coupling Control
Q: I want the bis-coupled product, but the reaction stops after the first coupling (mono-arylation). How do I force the second addition?
Diagnosis: Once the first bromine is replaced by an aryl group, the steric congestion around the remaining bromine increases exponentially ("buttressing effect"). The catalyst that worked for the first step may die before achieving the second.
Solution:
-
Sequential Addition: Do not add all reagents at once. Add 1.2 equiv of boronic acid and catalyst for the first coupling. Once conversion plateaus (monitor via LCMS), add a second fresh batch of catalyst (1 mol%) and excess boronic acid (1.5 equiv).
-
Solvent Switch: Switch to 1,4-Dioxane/Water (4:1) at 100°C . The higher boiling point and solubility profile often push the reaction further than THF or Toluene.
-
Base Strength: Upgrade from Carbonate (
) to Phosphate ( ). The higher solubility of phosphate in the aqueous interface aids transmetallation.
Scenario C: Protodebromination (Reduction Side-Product)
Q: Instead of coupling, I see the bromine being replaced by hydrogen (H).
Diagnosis: This "protodebromination" occurs when the Transmetallation step is slower than
Solution:
-
Eliminate Alcoholic Solvents: Never use Ethanol or Isopropanol as cosolvents.[2] They act as hydride sources.[2]
-
Water Control: While some water is needed for the base, excess water can promote side reactions.[2] Use strictly degassed solvents.[2]
-
Catalyst: Switch to
. The extreme bulk and electron-donating capability of the tri-tert-butylphosphine ligand accelerates reductive elimination, favoring C-C bond formation over reduction.
Scenario D: Buchwald-Hartwig Amination Failure
Q: Can I couple a secondary amine to this scaffold? My reactions yield black precipitate and no product.
Diagnosis: The
Solution:
-
Ligand: Use BrettPhos or RuPhos .[2] These are the "gold standards" for hindered aminations.
-
Base: Use
(weaker) or NaO\textit{t}Bu (stronger). Avoid strong nucleophilic bases that might attack the ring directly ( competition). -
Precatalyst: Use BrettPhos Pd G4 .[2] It activates at room temperature, preventing thermal decomposition of the sensitive active species.[2]
Optimized Experimental Protocol
Protocol: High-Yield Bis-Arylation of 2,6-Dibromo-SF -Benzene
Objective: Synthesis of 2,6-diaryl-1-(pentafluorosulfanyl)benzenes.
Reagents:
-
Substrate: 2,6-Dibromo-SF
-benzene (1.0 equiv) -
Coupling Partner: Aryl Boronic Acid (2.5 equiv)[3]
-
Catalyst: Pd-PEPPSI-IPr (Sigma-Aldrich #662586) - 2.0 mol%
-
Base:
(Tribasic, finely ground) - 4.0 equiv -
Solvent: 1,4-Dioxane /
(4:1 ratio), degassed.
Step-by-Step Workflow:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the substrate (1.0 equiv), Boronic acid (2.5 equiv),
(4.0 equiv), and Pd-PEPPSI-IPr (2 mol%). -
Solvation: Add degassed 1,4-Dioxane and Water. Concentration is critical: maintain 0.2 M relative to the dibromo substrate.[2]
-
Activation: Seal the vial with a crimp cap (PTFE septum).
-
Reaction: Heat to 80°C for 2 hours.
-
Checkpoint: Check LCMS.[2] If mono-coupling is >90% but bis-coupling is <10%, raise temp to 100°C and add 1 mol% fresh catalyst.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[2] Dilute with EtOAc, wash with Brine.[2]
-
Purification: The
group makes the product highly lipophilic.[4] Use Hexanes/EtOAc gradients.[2] The product will likely elute very early (high ).
Data Summary: Catalyst Performance Matrix
| Catalyst System | Conversion (24h) | Mono:Bis Ratio | Comments |
| < 15% | 100:0 | Failed. Ligands too bulky/inactive. | |
| 40% | 90:10 | Slow. Significant de-bromination observed.[2] | |
| Pd-PEPPSI-IPr / | > 95% | 5:95 | Recommended. Excellent turnover. |
| XPhos Pd G4 / | > 90% | 10:90 | Good alternative.[2] Expensive. |
| 85% | 20:80 | Good, but handling pyrophoric ligand is tricky. |
Decision Logic & Mechanism Visualization
Figure 1: Catalyst Selection Decision Tree
Caption: Decision matrix for selecting the optimal precatalyst based on the nucleophilic coupling partner.
Figure 2: The Steric Bottleneck in the Catalytic Cycle
Caption: The catalytic cycle highlighting the "Steric Clash" at the Transmetallation step, which requires small yet electron-rich ligands or NHCs to overcome.
References
-
Organ, M. G., et al. (2006).[2] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.[2] Link
-
Martin, R., & Buchwald, S. L. (2008).[2][5] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
-
Santeusanio, S., et al. (2024).[2][6][7] Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie. Link
-
Pahadi, N. K., et al. (2006).[2] Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts. The Journal of Organic Chemistry. Link
-
Umemoto, T., et al. (2012).[2] Synthesis and Properties of Pentafluorosulfanyl-Substituted Arenes. Beilstein Journal of Organic Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 5. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions [ouci.dntb.gov.ua]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: SF₅-Functionalization & Catalysis
Ticket #SF5-CAT-001: Overcoming Steric & Electronic Barriers in SF₅ Catalysis
Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division) Priority: High (Blocker for Lead Optimization)
Core Directive: The "Square Pyramid" Problem
Welcome to the SF₅ Technical Support Center. You are likely here because standard cross-coupling protocols (Suzuki, Buchwald-Hartwig) are failing on your pentafluorosulfanyl (SF₅) substrates.
The Root Cause: The SF₅ group is not merely "bulky" like a tert-butyl group; it is a rigid square pyramid with high electronegativity.
-
Steric Volume: The Van der Waals radius of SF₅ is ~2.44 Å (vs. 2.2 Å for CF₃). It occupies a volume similar to a t-butyl group but with a distinct geometry that creates a "wall" blocking metal coordination, especially in ortho-substitution.
-
Electronic Trap: Unlike t-butyl (electron-donating), SF₅ is strongly electron-withdrawing (
= 0.68).[1] This facilitates Oxidative Addition (OA) but destabilizes the metal complex during Transmetallation (TM) and makes Reductive Elimination (RE) sluggish due to the crowded sphere.
This guide provides the "patches" required to upgrade your catalytic system.
System Hardware: Catalyst & Ligand Selection[2][3]
Module A: The Palladium Protocol (Cross-Coupling)
For Suzuki-Miyaura or Buchwald-Hartwig couplings involving SF₅-arenes, standard PPh₃ or dppf ligands will fail. You need ligands that are bulky yet flexible to reach around the SF₅ "wall."
Recommended Configurations
| Substrate Constraint | Recommended Catalyst System | Why it Works |
| Sterically Hindered (ortho-SF₅) | Pd-PEPPSI-IPr or Pd-PEPPSI-IPent | The NHC ligand throws the "steric umbrella" far back, allowing the metal to access the crowded C-X bond. |
| Electron-Deficient Coupling | Pd(OAc)₂ + XPhos or BrettPhos | Dialkylbiaryl phosphines (Buchwald Ligands) stabilize the Pd(0) species and accelerate transmetallation. |
| C-N Bond Formation (Anilines) | Pd₂dba₃ + RuPhos | RuPhos is specifically designed to prevent catalyst deactivation in hindered amine couplings. |
Module B: The Nickel Alternative
If Pd fails, switch to Nickel. Ni(0) is smaller, but its distinct mechanism (often radical-involved) can bypass the steric bottlenecks of the classic Pd(II) cycle.
-
Catalyst: Ni(COD)₂ or NiCl₂(glyme)
-
Ligand: dtbbpy (for photoredox/cross-electrophile) or ICy (NHC).
Visualization: Decision Logic & Mechanism
Figure 1: Catalyst Optimization Logic Gate
Caption: Decision tree for selecting the optimal catalytic system based on SF₅ position and reaction type.
Experimental Protocols (The "Patches")
Protocol A: Suzuki Coupling of ortho-SF₅-Aryl Bromides
Use this when the SF₅ group is directly next to the halogen. Standard conditions will yield <10%.
Reagents:
-
Substrate: 1.0 equiv o-SF₅-Ar-Br
-
Boronic Acid: 1.5 equiv Ar-B(OH)₂
-
Catalyst: Pd-PEPPSI-IPr (2-4 mol%)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for higher solubility)
-
Solvent: 1,4-Dioxane/H₂O (4:1 ratio)
Step-by-Step:
-
Inert Setup: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd-PEPPSI-IPr. Cap and purge with Argon/N₂ (3x vacuum/refill cycles). Crucial: Oxygen kills the active monomeric Pd species.
-
Solvent Addition: Add degassed Dioxane/H₂O via syringe.
-
Activation: Heat to 80–100 °C . The bulky NHC ligand on the PEPPSI catalyst requires heat to "breathe" and accommodate the substrate.
-
Monitoring: Check LCMS at 2 hours. If conversion is <20%, increase temp to 110 °C.
-
Workup: Filter through Celite. The SF₅ group is highly lipophilic; ensure thorough washing with EtOAc.
Protocol B: Buchwald-Hartwig Amination with SF₅-Anilines
SF₅-anilines are weak nucleophiles due to the electron-withdrawing SF₅ group. You need a strong base and a specialized ligand.
Reagents:
-
Substrate: 1.0 equiv SF₅-Ar-NH₂
-
Aryl Halide: 1.2 equiv Ar-Br
-
Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%)
-
Base: LiHMDS (2.2 equiv) or NaOtBu (if substrate is base-sensitive)
-
Solvent: Toluene or t-Amyl Alcohol
Critical Adjustment: Pre-mix the Pd precursor and Ligand in the solvent at 60 °C for 5 minutes before adding the substrate. This ensures the active catalytic species is formed before the SF₅-aniline (a poor ligand) can interfere.
Troubleshooting FAQs
Q1: I see 0% conversion. The starting material is untouched.
Diagnosis: The catalyst failed to undergo Oxidative Addition (OA).
-
Reason: Even though SF₅ is electron-withdrawing (which helps OA), the steric bulk of an ortho-SF₅ group can physically block the Pd center from approaching the C-X bond.
-
Fix: Switch to Pd-PEPPSI-IPent . The "Pent" (pentyl) variant is even more flexible than IPr and can wrap around the bulk. Alternatively, use microwave irradiation (120 °C, 30 mins) to overcome the activation energy barrier.
Q2: I see de-halogenation (reduction) of my starting material.
Diagnosis: The catalytic cycle stalled after Oxidative Addition.
-
Reason: The bulky SF₅ group is preventing the Transmetallation or Reductive Elimination step. The Pd-Ar species sits too long and undergoes
-hydride elimination or protodemetallation from the solvent. -
Fix:
-
Increase the concentration of the coupling partner (Boronic acid/Amine).
-
Switch to a solvent with no
-hydrogens (e.g., switch from THF to DMF or Dioxane). -
Use anhydrous conditions strictly. Water can act as a proton source for the reduction.
-
Q3: Can I install the SF₅ group after the coupling?
Answer: Yes, and this is often the smarter route. Strategy: Use a "Trojan Horse." Perform the coupling with a nitro (-NO₂) or thiol (-SH) group, then convert it to SF₅ late-stage.
-
Recent Innovation: Use Photoredox Catalysis with SF₆ gas.[2][3][4]
-
Protocol: Ir(ppy)₃ catalyst + Blue LED + SF₆ gas. This adds SF₅ radicals to alkenes or alkynes, avoiding the steric issues of cross-coupling entirely [1].
-
References
-
Photoredox Activation of SF6: Rombach, D., et al. (2021).[2] "Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization." Chemistry – A European Journal.[2] Link
-
Steric Parameters of SF5: Szafert, S., et al. (2002). "Steric and Electronic Parameters of the SF5 Group." Journal of the American Chemical Society. Link
-
Buchwald-Hartwig General Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
-
PEPPSI Catalyst Utility: Organ, M. G., et al. (2007). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling." Chemistry – A European Journal.[2] Link
Sources
Handling precautions and SDS for 2,6-Dibromo-1-(pentafluorosulfur)benzene
Technical Support Center: Handling & Application Guide for 2,6-Dibromo-1-(pentafluorosulfur)benzene
Executive Summary & Application Profile
Why this compound matters: 2,6-Dibromo-1-(pentafluorosulfur)benzene is a specialized building block used primarily in medicinal chemistry and agrochemical discovery. The pentafluorosulfanyl (–SF₅) group is often termed the "super-trifluoromethyl" group due to its high electronegativity, lipophilicity, and hydrolytic stability.
Key Utility:
-
Bioisostere Deployment: The –SF₅ group improves metabolic stability (blocking oxidative metabolism) and membrane permeability compared to –CF₃ or –tBu groups.[1]
-
Scaffold Functionalization: The ortho-dibromo substitution pattern allows for divergent synthesis. You can selectively functionalize one or both bromine positions via Lithium-Halogen exchange or Palladium-catalyzed cross-coupling to create dense, 1,2,3-trisubstituted aromatic scaffolds.
Safety Data & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Emergency Response Protocol:
Figure 1: Immediate response workflow for exposure incidents.
Critical Handling Precaution (Thermal Decomposition): While the –SF₅ group is thermally stable up to ~250°C, combustion or extreme overheating can release Hydrogen Fluoride (HF) and Sulfur Oxides (SOx).
-
Firefighting: Do NOT use a water jet. Use CO₂, dry chemical, or alcohol-resistant foam.[2]
-
PPE: Wear a NIOSH-approved respirator with acid gas cartridges if heating the material outside a fume hood (not recommended).
Storage & Stability
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerate) | Prevents slow degradation or discoloration over months. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Protects against ambient moisture, though the SF₅ group itself is hydrolytically stable. |
| Light | Amber Vial / Foil Wrap | Aryl bromides can undergo slow photolytic debromination. |
| Container | Glass or Teflon (PTFE) | Avoid standard plastics for long-term storage if liquid; SF₅ compounds are highly lipophilic and may leach plasticizers. |
Technical Support: Troubleshooting & FAQs
Topic A: Reactivity & Functionalization
Q1: I am trying to perform a Lithium-Halogen exchange, but I am getting a mixture of products. How do I control this?
-
Issue: The 2,6-dibromo substitution creates two equivalent sites. Once the first bromine is exchanged for lithium, the resulting species is highly reactive.
-
Solution:
-
Mono-lithiation: Use exactly 1.05 equivalents of n-BuLi or i-PrMgCl·LiCl (Turbo Grignard) at -78°C . The bulky SF₅ group actually helps stabilize the ortho-lithio species via coordination or steric shielding, preventing rapid equilibration.
-
Quenching: Add your electrophile immediately at low temperature. Warming up before quenching may lead to "aryne" formation (elimination of LiBr) or scrambling.
-
Q2: Does the SF₅ group survive organolithium reagents?
-
Answer: Yes. Unlike nitro (-NO₂) or ester groups, the –SF₅ group is compatible with organolithiums (e.g., n-BuLi, LDA) at temperatures below -40°C. It resists nucleophilic attack at the sulfur atom due to the steric protection of the five fluorine atoms.
Q3: My Suzuki coupling yields are low (<30%). Is the SF₅ group interfering?
-
Analysis: The SF₅ group is bulky (slightly larger than a t-butyl group) and electron-withdrawing.[3] Positioned ortho to the bromines, it creates significant steric hindrance for the Palladium catalyst.
-
Recommendation:
-
Catalyst: Switch to sterically demanding, electron-rich phosphine ligands like SPhos , XPhos , or RuPhos (Buchwald ligands). These are designed to facilitate oxidative addition in sterically crowded aryl halides.
-
Base: Use weaker bases like K₃PO₄ or Cs₂CO₃ rather than strong alkoxides to prevent side reactions.
-
Topic B: Physical Properties & Analysis
Q4: I cannot find the exact boiling point. How do I distill this?
-
Guidance: Experimental data for this specific isomer is scarce in public domains. Based on structural analogs (1-bromo-4-SF5-benzene, BP ~140-150°C), this di-bromo analog will have a significantly higher boiling point.
-
Action: Do not attempt atmospheric distillation. Use Kugelrohr distillation under high vacuum (<0.5 mmHg). Expect the compound to be a low-melting solid or viscous oil.
Q5: The NMR shows complex splitting. Is my product impure?
-
Insight: The ¹⁹F NMR for the –SF₅ group is diagnostic but complex. It typically appears as an AB₄ pattern (a doublet of pentets or similar second-order effects) due to the axial vs. equatorial fluorines.
-
Verification: Check ¹⁹F NMR (decoupled). You should see a resonance around +60 to +85 ppm (relative to CFCl₃). The two bromine atoms make the molecule symmetric (C2v), so the protons at positions 3 and 5 should appear as a singlet (or coupled only to F) in ¹H NMR.
Experimental Decision Tree (Functionalization)
Use this flowchart to select the correct method for modifying 2,6-Dibromo-1-(pentafluorosulfur)benzene.
Figure 2: Strategic workflow for chemical modification.
References
-
Rowan Scientific. (2025).[4] The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH) - PMC. (2016). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]
Sources
Optimizing catalyst load for sterically hindered SF5-arenes
Technical Support Center: Catalyst Optimization for SF5-Arenes
Subject: Advanced Troubleshooting for Cross-Coupling of Sterically Hindered Pentafluorosulfanyl (SF5) Arenes From: Dr. A. Vance, Senior Application Scientist To: Chemical Development Team
Executive Summary: The "Super-Trifluoromethyl" Challenge
You are likely encountering stalled conversion or rapid catalyst deactivation. This is not a standard steric problem. The pentafluorosulfanyl (SF5) group is a "super-trifluoromethyl" motif: it is chemically robust and highly lipophilic, but its octahedral geometry creates a unique steric wall that differs fundamentally from the tetrahedral CF
While the strong electron-withdrawing nature (
This guide moves beyond generic "screening" and provides a mechanistic logic for optimizing catalyst loads specifically for SF5-substrates.
Part 1: The Diagnostic Framework (Q&A)
Q1: My reaction stalls at 20-30% conversion despite using 10 mol% catalyst. Is the catalyst dead?
Diagnosis: Likely, yes. But simply adding more catalyst won't fix it. Technical Insight: The SF5 group’s bulk often forces the active Pd(0) species into a "waiting state" where it cannot easily accept the nucleophile (transmetalation). During this lag time, unstable Pd(0) aggregates into inactive Pd-black. The Fix:
-
Switch Precatalysts: Stop using Pd
(dba) or Pd(OAc) . These require in-situ reduction and ligation, which is inefficient with bulky substrates. -
Use Palladacycles: Switch to G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G4). These release the active mono-ligated Pd(0) species inside the catalytic cycle, bypassing the induction period.
-
Protocol: Maintain 10 mol% initially but switch to a precatalyst system. If conversion jumps to >80%, you can then titrate down to 1-2 mol%.
Q2: Which ligand class handles the SF5 "Octahedral Wall"?
Diagnosis: Standard triphenylphosphine (PPh
-
For C-N Coupling (Amination): BrettPhos or RuPhos . These are designed to handle meta/ortho substitution.
-
For C-C Coupling (Suzuki): SPhos (for stability) or XPhos (for extreme sterics).
-
The "Nuclear" Option: If these fail, use P(
-Bu) . Recent studies suggest its extreme bulk matches the SF5 demand, though it is air-sensitive.
Q3: I see rapid protodehalogenation (reduction of C-X to C-H). Why?
Diagnosis: Your oxidative addition is fast (due to SF5 electronics), but the subsequent step is too slow. Technical Insight: The Pd(II)-Ar-SF5 intermediate is sitting idle. If your solvent is not anhydrous or if you are using an alcohol as a cosolvent, the complex will scavenge a proton rather than the nucleophile. The Fix:
-
Solvent Switch: Move to strictly anhydrous 1,4-Dioxane or Toluene . Avoid alcohols.
-
Base Selection: Switch from carbonates (weak) to K
PO (anhydrous) or NaO Bu . Stronger bases can accelerate the transmetalation/amine binding step, closing the window for side reactions.
Part 2: Visualization of the Steric Bottleneck
The following diagram illustrates why standard ligands fail and how the decision logic should flow.
Caption: Decision tree for troubleshooting SF5-arene cross-coupling failures based on conversion data and byproduct analysis.
Part 3: Optimized Experimental Protocol
This protocol is designed to be self-validating. It includes a "Control Point" to determine if the catalyst load is the limiting factor.
Target Reaction: Suzuki-Miyaura Coupling of 4-Bromo-(pentafluorosulfanyl)benzene.
Materials Table
| Component | Recommendation | Function |
| Precatalyst | XPhos Pd G4 (Sigma/Merck) | Ensures 1:1 L:Pd ratio; rapid activation. |
| Loading | Start at 2.5 mol% | High enough to overcome poisoning, low enough for cost. |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, good solubility for SF5 lipophilicity. |
| Base | K | Anhydrous, fine powder. Avoids water-dependent activation. |
| Temperature | 80°C - 100°C | SF5 requires thermal energy to overcome rotational barriers. |
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk Line):
-
Charge a reaction vial with the SF5-aryl halide (1.0 equiv), Boronic acid (1.5 equiv), and K
PO (3.0 equiv). -
Crucial Step: Add XPhos Pd G4 (2.5 mol%) last. Do not premix in solvent for long periods.
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Self-Validation: If the solution turns black immediately upon heating, oxygen was present. The solution should remain orange/red or pale yellow during the active cycle.
-
-
Reaction & Monitoring:
-
Heat to 80°C.
-
Control Point (1 Hour): Take an aliquot.
-
Scenario A: <5% Product.[2][3] Stop. The barrier is oxidative addition. Switch to a smaller ligand (SPhos) or higher temp (100°C).
-
Scenario B: >50% Product. Continue. The catalyst is active.
-
Scenario C: 20% Product, reaction black. Catalyst Death. Increase loading to 5 mol% or add 1 mol% free ligand (XPhos) to stabilize the metal.
-
-
-
Workup:
-
Filter through Celite.[4] SF5 compounds are highly lipophilic; ensure you wash the Celite pad thoroughly with EtOAc or DCM to recover all material.
-
References
-
Altman, R. A., et al. (2016). "Palladium-Catalyzed Suzuki-Miyaura Reactions of Potentially Labile 2-Substituted Aryl Halides." Journal of Organic Chemistry. (Demonstrates the necessity of Buchwald precatalysts for hindered substrates).
-
Santeusanio, A., et al. (2020). "SF5-Substituted Anilines in Buchwald-Hartwig Amination." Organic Letters. (Specific insights into ligand selection for SF5-anilines).
-
Pentafluorosulfanyl Group Chemistry. (2025).[5][6] Sigma-Aldrich Technical Guides. (General properties and handling of SF5 reagents).
-
Xu, L., & Rombach, D. (2025).[5] "An elusive cross coupling of α-pentafluorosulfanylated S,S-ketene acetals."[5] ChemRxiv. (Identifies P(t-Bu)3 as a critical ligand for difficult SF5 couplings).
-
Beier, P., et al. (2012). "Nucleophilic Substitution of Nitro Group in Nitro(pentafluorosulfanyl)benzenes." Tetrahedron. (Discusses the electronic activation provided by SF5).
Sources
Technical Support Center: Troubleshooting Debromination Side Reactions in SF5 Compounds
Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Debromination & Halogen Loss in SF5 Synthesis Reference ID: SF5-TS-2026-02
Executive Summary & Core Mechanism
The pentafluorosulfanyl (
"Debromination" in this context refers to two distinct but critical failure modes:
-
Hydrogen Abstraction (Radical Phase): During the radical addition of
to alkenes, the intermediate carbon radical abstracts a hydrogen atom (H) from the solvent instead of the bromine atom (Br), resulting in a hydro-pentafluorosulfanylated product ( ) instead of the desired bromo-adduct ( ). -
Protodebromination (Coupling Phase): During Pd-catalyzed cross-coupling of
-aryl bromides, the C-Br bond is reductively cleaved to C-H, destroying the functional handle before the new bond is formed.
This guide addresses both scenarios with mechanistic causality and rescue protocols.
Diagnostic Visualizer: The Radical Bifurcation
The following diagram illustrates the critical decision point in the radical addition mechanism where "debromination" (H-abstraction) occurs.
Figure 1: Mechanistic bifurcation in SF5Br radical addition. The "Debromination" side product arises when solvent H-abstraction outcompetes Br-transfer.
Case File 1: The "Missing Bromine" (Radical Addition)
Scenario: You are reacting
Root Cause Analysis
The addition of
-
The Failure: If the solvent (e.g., THF, ether) has accessible hydrogen atoms and the local concentration of
is low, the radical will abstract H from the solvent. -
Thermodynamics: The S-Br bond in
is relatively weak (~58 kcal/mol), usually favoring Br transfer. However, the S-Cl bond in is stronger, making H-abstraction a more common competitor if the radical initiator is too aggressive or the solvent is non-inert.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Solvent | Dichloromethane (DCM) or Hexane | Avoid ethers (THF, Et2O) or alcohols. Ethers are excellent H-atom donors for electrophilic radicals. DCM is kinetically inert to H-abstraction in this window. |
| Concentration | High (> 0.5 M) | High concentration of |
| Temperature | -78°C to -40°C | Lower temperatures suppress the higher-activation-energy H-abstraction pathway and favor the lower-barrier radical recombination/transfer. |
| Initiator | Et3B / O2 (Dolbier Method) | Provides controlled radical generation at low temperatures, minimizing "hot" radical side reactions compared to thermal initiation. |
Corrective Workflow: The "Cold-Concentrated" Protocol
-
Dissolve the alkene in anhydrous DCM (not THF) to a concentration of 1.0 M (minimize solvent volume).
-
Cool the mixture to -78°C.
-
Condense/Add
(1.1 - 1.2 equivalents). -
Initiate with
(0.1 eq, 1M in hexane). Note: Add slowly. -
Monitor by ¹⁹F NMR. If H-abstraction persists, switch to a solvent-free system if the substrate is liquid.
Case File 2: The "Vanishing Bromine" (Cross-Coupling)
Scenario: You have successfully made an aryl-
Root Cause Analysis
This is Protodebromination , a common failure mode in Pd-catalyzed couplings of electron-deficient aryl halides (
-
Mechanism: The oxidative addition complex
undergoes transmetallation. If the reaction stalls or if a hydride source is present, the complex undergoes reductive elimination with a hydride ( ) instead of the boronic acid. -
Hydride Source: Often
-hydride elimination from alkyl groups on the phosphine ligand, or H-transfer from an alkoxide base (e.g., isopropoxide).
Decision Tree: Saving the Coupling
Figure 2: Troubleshooting logic for protodebromination in SF5-aryl cross-coupling.
Rescue Protocol: The "Hydride-Free" System
To stop protodebromination, you must eliminate hydride donors and accelerate the desired reductive elimination cycle.
-
Base Switch: Replace
or with anhydrous or CsF . These bases cannot undergo -hydride elimination. -
Solvent Switch: Use Toluene or 1,4-Dioxane . Strictly avoid secondary alcohols (isopropanol) which readily transfer hydride to Palladium.
-
Catalyst Upgrade: Use Pd(dppf)Cl₂ or XPhos Pd G2 .
-
Why? Bidentate ligands like dppf have a large bite angle that favors reductive elimination of the biaryl product over side reactions. Bulky ligands like XPhos shield the metal center and accelerate the coupling step.
-
Frequently Asked Questions (FAQs)
Q1: I am trying to dehydrobrominate my
-
Fix: Use a bulky, non-nucleophilic base like DBU (1.5 eq) in DCM or KOtBu in THF at 0°C. This forces E2 elimination to the vinyl-
alkene without attacking the or displacing the bromide.
Q2: Can I use thermal initiation (AIBN/reflux) for
Q3: Why does my
References
-
Dolbier, W. R., Jr., et al. "Efficient and Practical Synthesis of SF5-Containing Organic Compounds."[4] Journal of Fluorine Chemistry, 2006.
-
Santschi, N., & Togni, A. "Pentafluorosulfanyl-Containing Scaffolds: Synthesis and Properties." Chemical Reviews, 2011.
-
Weng, Z., et al. "Radical Addition of SF5Cl to Alkenes and Alkynes." Journal of the American Chemical Society, 2004.
-
Navarro, O., et al. "General Study of the Suzuki-Miyaura Cross-Coupling of Aryl Halides." Journal of Organic Chemistry, 2005.
-
Pucheault, M., et al. "Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes." Beilstein Journal of Organic Chemistry, 2020.
Sources
Technical Support Center: Storage & Handling of Brominated SF5-Benzenes
Topic: Prevention of Degradation in Brominated Pentafluorosulfanyl (
Introduction: The "Super-Trifluoromethyl" Paradox
Welcome to the Technical Support Center. You are likely working with brominated
The Central Paradox: Users often fear the exotic
This guide treats the molecule not just as a chemical, but as a system requiring specific environmental controls to maintain integrity.
Module 1: Critical Storage Protocols
The "Golden Rule" of SF5-Bromide Storage
Treat these compounds as Light-Sensitive Aryl Halides , not fragile sulfur compounds.
| Parameter | Standard Condition | The "Why" (Mechanistic Insight) |
| Temperature | 2–8°C (Refrigerated) | While |
| Light | Amber Glass / Foil | CRITICAL. The C-Br bond energy (~81 kcal/mol) is susceptible to UV/Vis cleavage. Photolysis generates aryl radicals, leading to biaryl impurities (homocoupling). |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture-mediated hydrolysis of impurities and quenches oxygen-promoted radical chains.[1] Essential for long-term (>1 month) storage. |
| Container | Borosilicate Glass | Plasticizers in polymer containers can leach into the lipophilic |
Decision Tree: How to Store Your Sample
Figure 1: Decision matrix for incoming inventory. Note that liquid analogs require stricter volatility controls.
Module 2: Troubleshooting & FAQs
Issue 1: "My colorless oil has turned yellow/orange."
Diagnosis: Photolytic Degradation (Radical Formation).
Mechanism: You have likely exposed the compound to ambient light. The photon energy cleaves the C-Br bond, generating an aryl radical (
Corrective Action (Purification Protocol):
-
Assess: If the color is faint yellow, the purity is likely still >95%. Run a GC-MS or NMR.
-
Filtration:
-
Prepare a small pipette column with neutral silica gel .
-
Flush with hexanes (or pentane).
-
Pass the neat oil (or concentrated solution) through the silica.
-
Result: The non-polar
-bromide elutes quickly; the polar colored impurities/biaryls stick to the silica.
-
Issue 2: "I see white fuming when I open the bottle."
Diagnosis: Hydrolysis of impurities (Acid Formation).
Mechanism: The
Issue 3: "Low yield in Palladium-catalyzed cross-coupling."
Diagnosis: Catalyst Poisoning or Competitive Inhibition.[1]
Mechanism: The
-
Do not increase catalyst loading blindly.
-
Do: Sparge your reaction solvent vigorously. Oxygen is the enemy here, as the electron-deficient
-aryl species is prone to rapid oxidation if the catalytic cycle stalls.
Module 3: Scientific Deep Dive (Degradation Pathways)
Understanding how the molecule breaks down allows you to prevent it. The
Visualizing the Threat: Photolysis
Figure 2: The primary degradation pathway is photolytic homolysis, not hydrolysis. The yellow color often observed in aged samples is due to Product 3 (
References
-
Beier, P. (2016).[2] "Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes." Beilstein Journal of Organic Chemistry, 12, 110–116.[2]
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 1-Bromo-4-(pentafluorosulfanyl)benzene." Merck KGaA.
- Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. (Contextual grounding on SF5 stability).
-
BenchChem. (2025).[3] "Technical Support Center: Stability of SF5-Functionalized Molecules."
Sources
Technical Support Center: Navigating the Chromatographic Separation of SF5 Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentafluorosulfanyl (SF5) intermediates. The unique physicochemical properties of the SF5 group, often dubbed a "super-trifluoromethyl" group, present distinct challenges and opportunities in chromatographic purification and analysis.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you resolve separation issues and develop robust analytical and preparative methods.
The SF5 Group: A Chromatographer's Perspective
The pentafluorosulfanyl (SF5) group is prized in medicinal chemistry for its remarkable thermal and chemical stability, high electronegativity, and significant lipophilicity.[1][4] These same properties, however, can complicate chromatographic separations. Understanding the interplay of these characteristics is the first step toward effective troubleshooting.
-
High Lipophilicity: The SF5 group is more lipophilic than the trifluoromethyl (CF3) group.[2][5] This generally leads to strong retention in reversed-phase chromatography (RPC).
-
Strong Electron-Withdrawing Nature: The potent electron-withdrawing effect of the SF5 group can influence the polarity and ionization state of nearby functional groups, impacting their interaction with stationary phases.[1][2]
-
Chemical Stability: The SF5 group itself is exceptionally stable under a wide range of conditions, including acidic and basic mobile phases.[6] However, the stability of the entire molecule will be dictated by its most labile functional group.[6]
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you may encounter during the chromatography of SF5 intermediates in a question-and-answer format.
Question: Why am I seeing severe peak tailing with my SF5-containing amine or basic compound?
Answer: Peak tailing for basic compounds, including those with an SF5 moiety, is a common issue in reversed-phase HPLC.[7][8][9] It is often caused by secondary interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase.[7][10] The strong electron-withdrawing nature of the SF5 group can exacerbate this issue by increasing the acidity of adjacent protons. Here’s a systematic approach to mitigate this problem:
Step-by-Step Troubleshooting for Peak Tailing:
-
Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to operate at a low pH (typically ≤ 3).[7] At this pH, the silanol groups are protonated and less likely to interact with protonated basic analytes. Ensure your column is stable at low pH; look for columns specifically designed for these conditions.[9]
-
Use of Mobile Phase Additives: If adjusting the pH is not sufficient or desirable, consider adding a tail-suppressing agent like triethylamine (TEA) to the mobile phase.[7] TEA will compete with your analyte for interaction with the active sites on the stationary phase.
-
Column Selection:
-
High-Purity, End-Capped Columns: Modern, high-purity silica columns with extensive end-capping have fewer accessible silanol groups, significantly reducing peak tailing for basic compounds.[7][10]
-
Bioinert Columns: For particularly challenging separations, consider using bioinert or metal-free columns. These columns are designed to minimize interactions with metal-sensitive analytes and can reduce peak tailing caused by interactions with metal impurities in the stainless-steel hardware.[11]
-
-
Sample Overload Check: Injecting too much sample can lead to peak fronting or tailing.[10][12] Dilute your sample and reinject to see if the peak shape improves.
Question: My SF5 intermediate is showing poor retention or co-eluting with impurities on a standard C18 column. What are my options?
Answer: While the high lipophilicity of the SF5 group usually ensures good retention on C18 columns, the overall polarity of your molecule and the nature of the impurities can lead to co-elution. In such cases, exploring alternative stationary phases or chromatographic modes is recommended.
Strategies for Improving Resolution:
-
Fluorinated Stationary Phases: Columns with fluorinated stationary phases (e.g., F5, PFP) can offer unique selectivity for fluorinated compounds.[13] These phases can engage in dipole-dipole, π-π, and ion-exchange interactions, providing a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase. This can be particularly effective for separating isomers or compounds with similar hydrophobicity but different electronic properties.[13]
-
Orthogonal Chromatography: Employing a two-dimensional or orthogonal chromatographic approach can be highly effective for purifying complex mixtures. This involves using two different separation methods with distinct retention mechanisms. For example, you could perform an initial purification using normal-phase chromatography followed by a final cleanup with reversed-phase HPLC, or vice versa.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC, particularly for chiral separations and for compounds that are challenging to separate using reversed-phase methods.[12] SFC typically uses supercritical CO2 as the main mobile phase, which has properties intermediate between a gas and a liquid, leading to fast and efficient separations.[14][15] It is considered a form of normal-phase chromatography.[12]
Frequently Asked Questions (FAQs)
Q1: Is the SF5 group stable during typical chromatographic conditions?
A1: Yes, the SF5 group is known for its high thermal and chemical stability and is generally robust under typical HPLC conditions, including acidic mobile phases.[1][6] Any degradation observed is more likely due to other sensitive functional groups within the molecule, such as esters or certain protecting groups.[6]
Q2: What is a good starting point for method development for a novel SF5 intermediate on a C18 column?
A2: A good starting point for a reversed-phase separation of an SF5-containing compound is a gradient elution with a C18 column. Given the lipophilic nature of the SF5 group, you may need a higher percentage of organic modifier compared to non-fluorinated analogs.
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry |
Q3: How does the SF5 group affect retention time compared to a CF3 group?
A3: The SF5 group is more hydrophobic than the CF3 group.[5] Therefore, when comparing structurally analogous compounds, the SF5-containing molecule will typically have a longer retention time in reversed-phase chromatography under the same conditions.
Experimental Protocols
Protocol 1: General HPLC Method for Stability Assessment of SF5 Intermediates
This protocol outlines a general method to assess the stability of an SF5-containing compound under specific stress conditions (e.g., acidic or basic).
-
Sample Preparation:
-
Prepare a stock solution of your SF5 intermediate in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
For the stress condition, dilute the stock solution into the stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, or buffer of a specific pH) to a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution to the same final concentration in the initial mobile phase.
-
-
Incubation:
-
Incubate the stressed sample at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24 hours).
-
-
HPLC Analysis:
-
Analyze the control and stressed samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Use the starting conditions from the table in Q2 of the FAQ, and optimize the gradient as needed to achieve good resolution.
-
-
Data Analysis:
-
Compare the chromatograms of the control and stressed samples.
-
Calculate the percentage of the parent compound remaining in the stressed sample relative to the control.
-
Visualizing Troubleshooting and Workflows
Diagram 1: Troubleshooting Peak Tailing for SF5-Containing Bases
Caption: A decision tree for troubleshooting peak tailing of SF5-containing basic compounds.
Diagram 2: Workflow for Method Selection
Caption: A workflow for selecting an appropriate chromatographic method for SF5 intermediates.
References
-
LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Alwsci. Common Causes Of Peak Tailing in Chromatography. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Wikipedia. Supercritical fluid chromatography. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]
- Prakash, G. K. S., et al. (2018). The control of stereochemistry by the pentafluorosulfanyl group. Royal Society of Chemistry.
-
Thieme Chemistry. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. [Link]
- Ponomarenko, M. V., et al. (2013). Preparations of SF5- and CF3-substituted arenes utilizing the 7-oxabicyclo[2.2.1]hept-2-ene synthones. Organic & Biomolecular Chemistry.
- Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866-73.
-
Shimadzu. HPLC Troubleshooting - Tailing Peaks. [Link]
-
Rowan. The Pentafluorosulfanyl Group (SF5). [Link]
-
ChemRxiv. Bench-stable reagents for modular access to persulfuranyl scaffolds. [Link]
-
ResearchGate. Synthesis of SF5 benzene (SF5C6H5) by the SF5 halide method | Request PDF. [Link]
-
PMC. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Beilstein Journal of Organic Chemistry. Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. [Link]
-
ePrints Soton. Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds. [Link]
-
ResearchGate. Synthesis and further use of SF5-alkynes as platforms for the design of more complex SF5-containing products | Request PDF. [Link]
-
ResearchGate. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
-
Chemistry LibreTexts. 3.4: Supercritical Fluid Chromatography. [Link]
-
Royal Society of Chemistry. Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group. [Link]
-
Chinese Academy of Sciences. Fluorine Enables Separation-free "Chiral Chromatographic Analysis". [Link]
-
LCGC International. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]
-
ChemRxiv. Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. [Link]
-
Wiley Online Library. On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom-Made Stirring Packed-Bed Reactor. [Link]
-
University of Greenwich. Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. [Link]
-
Buchi.com. Supercritical Fluid Chromatography. [Link]
-
Shimadzu. Advanced Analysis with Supercritical Fluids Chromatography. [Link]
-
Biotage. What is Orthogonal Flash Chromatography and Why Should I do it?[Link]
-
MDPI. Free Full-Text | Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]
-
G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions. [Link]
-
PMC. Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group. [Link]
-
ChemRxiv. Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks. [Link]
-
Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
-
MDPI. Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. [Link]
-
Royal Society of Chemistry. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. [Link]
-
Rhenium Group. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Cytiva. HPLC Pain Points. [Link]
-
Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]
-
LCGC International. Solving Key Challenges in (Bio)pharmaceutical Analyses. [Link]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Supercritical Fluid Chromatography | Buchi.com [buchi.com]
- 15. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
Validation & Comparative
19F NMR Characterization of 2,6-Dibromo-1-(pentafluorosulfur)benzene
The following guide details the characterization of 2,6-Dibromo-1-(pentafluorosulfur)benzene , a high-value building block for medicinal chemistry. It focuses on the distinct 19F NMR signature of the pentafluorosulfanyl (
A Comparative Technical Guide for Medicinal Chemists
Executive Summary
2,6-Dibromo-1-(pentafluorosulfur)benzene represents a strategic intermediate for introducing the "super-trifluoromethyl" group (
This guide provides a rigorous protocol for validating this compound using 19F NMR spectroscopy . Unlike the singlet signal of
Technical Profile & Alternatives
The following table compares the target compound with its primary structural alternative, the trifluoromethyl analogue.
| Feature | Target: | Alternative: |
| Compound Name | 2,6-Dibromo-1-(pentafluorosulfur)benzene | 2,6-Dibromo-1-(trifluoromethyl)benzene |
| Structure | Octahedral geometry at Sulfur | Tetrahedral geometry at Carbon |
| Steric Bulk | High (~ t-butyl equivalent) | Moderate (~ i-propyl equivalent) |
| Lipophilicity ( | High ( | Moderate ( |
| Electronic Effect | Strong EWG ( | Strong EWG ( |
| 19F NMR Pattern | AB4 Multiplet (Diagnostic) | Singlet (Simple) |
19F NMR Characterization Deep Dive
The Theoretical Spin System (AB4)
The pentafluorosulfanyl group contains five fluorine atoms in a square pyramidal arrangement:
-
One Axial Fluorine (
): Unique chemical environment. -
Four Equatorial Fluorines (
): Chemically equivalent (due to rapid rotation) but magnetically split by the axial fluorine.
This creates a second-order AB4 spin system , typically resolved as:
-
Axial Signal: A quintet (split by 4
). -
Equatorial Signal: A doublet (split by 1
).
Diagnostic Signal Ranges
Reference:
| Nuclei | Multiplicity | Diagnostic Shift Range ( | Coupling Constant ( |
| Quintet (pentet) | +80 to +90 ppm | ~ 145–155 Hz | |
| Doublet | +60 to +65 ppm | ~ 145–155 Hz |
Note: The ortho-bromine substituents in the 2,6-positions impose significant steric crowding. This often results in a slight deshielding effect compared to unsubstituted (pentafluorosulfanyl)benzene, shifting signals downfield.
Visualizing the Spin System
The following diagram illustrates the magnetic coupling pathway that generates the unique spectral signature.
Figure 1: The AB4 spin coupling network within the pentafluorosulfanyl group. The strong
Experimental Protocol
Sample Preparation
-
Solvent:
(Chloroform-d) is recommended for routine analysis to minimize solvent-solute interactions that might broaden the multiplet. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations are not required due to the high sensitivity of 19F (83% of 1H sensitivity).
-
Reference: Internal standard
( ) or -trifluorotoluene ( ppm).
Acquisition Parameters (Critical)
The
-
Spectral Window (SW): Must be set wide enough to capture +100 ppm to -100 ppm .
-
Risk: Standard default parameters often cut off at +10 ppm, causing the SF5 signals to alias (fold over) or be missed entirely.
-
-
Transmitter Offset (O1): Set to 0 ppm or +40 ppm to center the SF5 region.
-
Relaxation Delay (D1): 1.0 – 2.0 seconds is sufficient for qualitative ID.
-
Decoupling: Proton decoupling (
-decoupled 19F) is recommended to sharpen the lines, removing any long-range H-F coupling from the aromatic ring protons.
Step-by-Step Workflow
-
Dissolve 10 mg of 2,6-Dibromo-1-(pentafluorosulfur)benzene in
. -
Tune/Match the probe to the 19F frequency (typically ~376 MHz on a 400 MHz magnet).
-
Set Sweep Width to at least 200 ppm (from +100 to -100).
-
Acquire 16–32 scans.
-
Process: Apply exponential multiplication (LB = 1.0 Hz) to improve signal-to-noise if necessary.
-
Verify:
-
Look for the doublet at ~ +63 ppm (Integration = 4).
-
Look for the quintet at ~ +85 ppm (Integration = 1).
-
Confirm the coupling constant
is identical for both multiplets (~150 Hz).
-
Comparative Analysis: SF5 vs. CF3
When characterizing libraries, distinguishing the SF5 product from a potential CF3-containing impurity or analogue is vital.
| Parameter | SF5-Benzene Derivative | CF3-Benzene Derivative |
| Chemical Shift Region | Positive (+60 to +90 ppm) | Negative (-60 to -65 ppm) |
| Signal Appearance | Complex Multiplets (Quintet/Doublet) | Singlet (Sharp) |
| Integration Ratio | 1 : 4 (Axial : Equatorial) | 3 (All equivalent) |
| Common Impurity | Reduced thiol/disulfide (singlets/multiplets < 0 ppm) | Hydrolyzed carboxylic acid |
Why this matters:
In high-throughput synthesis, a "singlet" in the 19F spectrum at -63 ppm indicates the wrong building block (the trifluoromethyl analogue) or a degradation product. The presence of the AB4 pattern is the only confirmation of the intact
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
Alturi, S. C., et al. (2021).[1] Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group.[2] Journal of Medicinal Chemistry. Link
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Classic reference for SF5 ranges).
-
Sigma-Aldrich. (2024). Product Specification: 2,6-Dibromo-1-(pentafluorosulfur)benzene. Link
Sources
Comparative Guide: Mass Spectrometry of SF5-Benzene vs. CF3-Benzene Derivatives
Topic: Mass Spectrometry Fragmentation Patterns of SF5-Benzene Derivatives Content Type: Publish Comparison Guide
Executive Summary
The pentafluorosulfanyl (SF5) group is increasingly utilized in medicinal chemistry as a "super-trifluoromethyl" bioisostere due to its high lipophilicity, strong electron-withdrawing nature, and metabolic stability. However, its mass spectrometric (MS) behavior differs fundamentally from the trifluoromethyl (CF3) group due to the weakness of the C–S bond relative to the C–C bond. This guide provides a technical analysis of the fragmentation mechanics, diagnostic ions, and experimental protocols required to accurately identify SF5-benzene derivatives, contrasting them with their CF3 analogs.
Physicochemical & Mechanistic Foundation
To interpret the mass spectra of SF5-benzene derivatives, one must understand the underlying bond dissociation energies (BDE) that drive fragmentation.
-
The Weak Link (C–S Bond): The C(aryl)–S bond in Ph-SF5 is significantly weaker (~70–80 kcal/mol) than the C(aryl)–C bond in Ph-CF3 (~100+ kcal/mol). Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the primary relief of internal energy in SF5 derivatives is the cleavage of the C–S bond.
-
The "Exploding" Group: Unlike CF3, which often remains intact or loses a single fluorine atom, the SF5 group itself is prone to internal fragmentation, sequentially stripping fluorine atoms to form stable sulfonium cations (SF3+).
Mechanistic Comparison: SF5 vs. CF3
The following diagram illustrates the divergent fragmentation pathways.
Figure 1: Divergent fragmentation pathways of SF5-benzene (Blue) vs. CF3-benzene (Red). Note the distinct formation of SF3+ in the SF5 pathway.
Comparative Analysis: SF5 vs. CF3
The following table synthesizes data for researchers transitioning from CF3 to SF5 chemistry.
| Feature | SF5-Benzene Derivatives | CF3-Benzene Derivatives | Implication for Analysis |
| Parent Mass Shift | +127 Da (vs. H) | +69 Da (vs. H) | SF5 adds significant mass, pushing ions into "quieter" spectral regions. |
| Base Peak (EI) | Often m/z 77 (Phenyl+) or m/z 89 (SF3+) | Often m/z 146 (M+) or m/z 69 (CF3+) | SF5 derivatives show lower molecular ion abundance due to weak C-S bonds. |
| Diagnostic Fragment | m/z 89 (SF3+) | m/z 69 (CF3+) | m/z 89 is the "smoking gun" for SF5 presence. |
| Secondary Fragment | m/z 127 (SF5+) (Rare/Weak) | m/z 127 (M - 19) | Caution: m/z 127 in CF3 spectra is [M-F]+; in SF5 spectra, it is the SF5 group itself. |
| Neutral Loss | -127 Da (Loss of •SF5) | -19 Da (Loss of •F) | SF5 tends to leave as a whole radical unit; CF3 tends to lose a single fluorine. |
| Isotopic Pattern | Distinct 34S contribution (4.2%) | Standard Carbon/Fluorine only | 34S isotope peak (M+2) helps confirm Sulfur presence. |
Experimental Protocol: LC-MS/MS Characterization
Due to the high electron-withdrawing capacity of SF5, these compounds can suppress ionization in positive mode Electrospray Ionization (ESI+) unless a basic amine is present. The following protocol ensures robust detection.
Protocol: Targeted Identification of SF5 Metabolites
Reagents:
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Methanol (Preferred over Acetonitrile for fluorinated solubility).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve derivative in 100% Methanol (SF5 compounds are highly lipophilic and may precipitate in high-water content).
-
Dilute to 1 µM with 50:50 MeOH:H2O.
-
-
Source Parameters (ESI):
-
Note: If the molecule lacks a basic nitrogen, use APCI (Atmospheric Pressure Chemical Ionization) or Negative Mode ESI (if acidic protons are present).
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C (SF5 is thermally stable, high heat aids desolvation).
-
-
MS/MS Acquisition (Product Ion Scan):
-
Data Validation (Self-Check):
-
Check 1: Does the retention time shift increase significantly compared to the non-SF5 analog? (SF5 is much more lipophilic).[3]
-
Check 2: Is the M+2 peak approximately 4-5% of M? (Confirms Sulfur).
-
Metabolite Identification Logic
Figure 2: Decision tree for identifying SF5-containing metabolites in complex matrices.
References
-
Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Heterocycles: New Pathways for Drug Discovery. Chemical Reviews.
-
Pepi, F., et al. (2005).[4] Gas phase protonation of trifluoromethyl sulfur pentafluoride.[4] Physical Chemistry Chemical Physics.[4]
-
NIST Chemistry WebBook. Benzene, (trifluoromethyl)- Mass Spectrum. National Institute of Standards and Technology.
-
Santeusanio, S., et al. (2012). The Pentafluorosulfanyl Group in Organic and Bioorganic Chemistry. Journal of Fluorine Chemistry.
- Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data utilized for C-S vs C-C bond energy comparison).
Sources
The Super-Trifluoromethyl: A Comparative Guide to SF5 vs. CF3 Lipophilicity in Drug Design
Executive Summary
For decades, the trifluoromethyl group (
The Verdict: The
Part 1: Physicochemical Fundamentals
To understand the lipophilicity differences, we must first analyze the structural and electronic divergence between these two fluorinated motifs.
Geometry and Sterics
-
(Tetrahedral): Rotates freely (C3v symmetry). It occupies a volume similar to an isopropyl group (
). -
(Square Pyramidal): The sulfur atom is hypervalent. The group has
symmetry, with four equatorial fluorines and one axial fluorine. It is rigid and significantly bulkier, occupying a volume ( ) comparable to a tert-butyl group.[3]
Electronic Distribution
The
Data Summary Table
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Drug Design |
| Hansch Constant ( | |||
| Hammett Constant ( | |||
| Molecular Volume | |||
| Molecular Weight |
Senior Scientist Insight: While
increases lipophilicity, be wary of the molecular weight penalty. If your lead compound is already near the 500 Da "Rule of 5" limit, the extra 58 Da of(compared to ) might push it over, despite the favorable metabolic stability.
Part 2: Visualization of Comparative Properties
The following diagram illustrates the logical relationship between the structural properties of
Figure 1: Causal relationships between substituent structure and ADME outcomes. Note how
Part 3: Experimental Protocols
To objectively compare
Protocol A: High-Throughput RP-HPLC Estimation
This method is faster than shake-flask and consumes less material. It relies on the correlation between retention time (
Prerequisites:
-
Instrument: Agilent 1200/1290 or equivalent HPLC with DAD.
-
Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Reference Standards: A set of compounds with known
values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene, Phenanthrene).
Step-by-Step Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of 5 reference standards in Methanol (
). -
Selection: Choose standards that do not ionize at the experimental pH (neutral species).
-
-
Mobile Phase Setup:
-
Solvent A:
Ammonium Formate buffer (pH 7.4) - Ensures physiological relevance. -
Solvent B: Methanol (HPLC Grade).
-
Isocratic Mode: Run at varying % Methanol (e.g., 50%, 60%, 70%) to extrapolate
(capacity factor at 100% water), though a single isocratic run at 60% MeOH is often sufficient for rapid ranking.
-
-
Data Acquisition:
-
Inject
of the analog, analog, and standards. -
Record retention time (
) and dead time ( , usually determined by Uracil injection).
-
-
Calculation:
-
Calculate capacity factor:
. -
Plot
of standards vs. their literature . -
Derive the linear regression equation:
. -
Calculate
for and analogs using the equation.
-
Protocol B: Chromatographic Hydrophobicity Index (CHI) Workflow
The following diagram outlines the decision process for validating lipophilicity using HPLC.
Figure 2: Workflow for RP-HPLC determination of lipophilicity. This self-validating loop ensures that column performance variations are normalized by the reference standards.
Part 4: Implications for Drug Discovery[1][4][5]
Metabolic Stability
Both
Ligand Efficiency (LE) Warning
While
-
Formula:
. -
Trade-off: If replacing
with does not improve potency by at least 10-fold, the Ligand Efficiency will likely decrease due to the added heavy atoms (S + 5F).
Solubility
The high lipophilicity of
References
-
Pascal, R. A., Jr. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. Link
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[4][5][6][7] (Source for standard
and constants). -
Savoie, P. R., & Welch, J. T. (2015).[4] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). The Pentafluorosulfanyl Group in Medicinal Chemistry: A Super-Trifluoromethyl? Angewandte Chemie International Edition. Link
Sources
- 1. specchemonline.com [specchemonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Bioisosteric comparison of SF5 group versus trifluoromethyl group
The Super-Trifluoromethyl: A Bioisosteric Guide to the Pentafluorosulfanyl ( ) Group
Executive Summary
In modern medicinal chemistry, the trifluoromethyl group (
Part 1: Physicochemical Profiling
The
Comparative Data Matrix
The following table synthesizes key experimental values comparing the two groups. Note the significant increase in lipophilicity (
| Property | Parameter | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Drug Design |
| Electronic | Hammett | 0.54 | 0.68 | |
| Electronic | Hammett | 0.43 | 0.61 | Stronger inductive effect. |
| Lipophilicity | Hansch | 0.88 | 1.23 | |
| Steric Bulk | Volume ( | ~42 | ~83 | |
| Geometry | Shape | Tetrahedral ( | Square Pyramidal ( | |
| Electronegativity | Pauling Scale | 3.36 | 3.65 | Higher metabolic resistance to oxidation. |
Structural Geometry & Dipole
Unlike the tetrahedral
-
The Dipole Factor: The axial fluorine (opposite the carbon connection) creates a strong, directional dipole. This allows
to engage in specific electrostatic interactions within a binding pocket that cannot achieve. -
Steric Shielding: The massive steric bulk of
(comparable to a tert-butyl group) provides superior protection of the parent scaffold against metabolic attack at adjacent positions (ortho-protection).
Decision Logic: When to Switch?
Use the following decision tree to determine if an
Figure 1: Strategic decision matrix for selecting between Trifluoromethyl and Pentafluorosulfanyl groups based on ADME/Tox liabilities.
Part 2: Stability & Reactivity
A common misconception is that the S-F bond is labile. In reality, the hypervalent sulfur in
Chemical Stability (Hydrolysis)
-
Acid/Base Resistance: The
group is chemically inert to strong Bronsted acids (e.g., concentrated ) and bases (e.g., ) under standard heating conditions. It resists hydrolysis far better than trifluoromethoxy ( ) groups. -
Thermal Stability: Aromatic
compounds are generally thermally stable up to >200°C.
Metabolic Stability
The
-
Mechanism: The high electronegativity deactivates the aromatic ring toward oxidative metabolism.
-
Case Study (Mefloquine): Replacing the
groups in the antimalarial drug Mefloquine with resulted in analogs with significantly longer half-lives and improved blood-brain barrier penetration, attributed to the increased lipophilicity and metabolic resistance [1].
Part 3: Experimental Protocol
To validate the bioisosteric advantage, researchers must compare Metabolic Stability. The following protocol is designed to quantify Intrinsic Clearance (
Protocol: Comparative Microsomal Stability Assay
Objective: Determine if
Reagents & Equipment[3][6]
-
Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds:
stocks of the analog and analog in DMSO. -
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Methodology
-
Preparation: Dilute test compounds to
in phosphate buffer (100 mM, pH 7.4). -
Pre-incubation: Add
of liver microsomes (final conc. 0.5 mg/mL) to the reaction plate. Pre-warm at 37°C for 5 minutes. -
Initiation: Add
of NADPH regenerating system to initiate the reaction.-
Control: Run a "No NADPH" control to check for chemical instability vs. metabolic degradation.
-
-
Sampling: At time points
min, remove aliquots. -
Quenching: Immediately dispense aliquot into
ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). -
Processing: Centrifuge at 4000 rpm for 20 mins to precipitate proteins. Collect supernatant.
-
Quantification: Analyze via LC-MS/MS monitoring the parent ion transition.
Calculation
Plot
Self-Validating Check: The
Part 4: Synthetic Accessibility
Historically,
Standard Route: Radical addition of
-
Reagent:
(gas) or bench-stable -reagents. -
Initiator:
(Triethylborane) or UV light. -
Outcome: This yields the
-chlorovinyl- intermediate, which can be aromatized or reduced.
Part 5: Visualization of Stability Workflow
Figure 2: Workflow for the comparative microsomal stability assay to validate bioisosteric performance.
References
-
Wipf, P., et al. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Bioorganic & Medicinal Chemistry Letters, 19(1), 222-225. Link
-
Altneuss, L., et al. (2015). Pentafluorosulfanyl-containing heteroaromatics: synthesis and properties. ChemMedChem, 10, 461.[2] Link
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
Hammett Constants & Lipophilicity Data: Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. escholarship.org [escholarship.org]
- 3. Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to High-Performance Liquid Chromatography for Purity Validation of 2,6-Dibromo-1-(pentafluorosulfur)benzene
Introduction: The Critical Role of Purity in Advanced Chemical Synthesis
In the landscape of drug discovery and materials science, the chemical integrity of synthetic intermediates is paramount. 2,6-Dibromo-1-(pentafluorosulfur)benzene is a key building block, valued for the unique electronic and lipophilic properties conferred by the pentafluorosulfur (SF₅) group. Its utility in the synthesis of novel agrochemicals, pharmaceuticals, and advanced polymers necessitates a rigorous and reliable method for purity assessment. The presence of even trace-level impurities, such as isomers, starting materials, or by-products, can drastically alter reaction yields, downstream product efficacy, and toxicological profiles.[1]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2,6-Dibromo-1-(pentafluorosulfur)benzene. We will not only detail a robust HPLC method but also explain the scientific rationale behind each parameter, grounding our protocol in the principles of the International Council for Harmonisation (ICH) guidelines to ensure a self-validating and trustworthy system.[2][3]
HPLC Method Development: A Rational Approach
The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte. For 2,6-Dibromo-1-(pentafluorosulfur)benzene, its aromatic, highly halogenated structure dictates our strategic choices.
Pillar 1: Stationary Phase Selection - Exploiting Molecular Interactions
Given the non-polar nature of the target molecule, a reversed-phase (RP) separation mode is the logical choice.[4]
-
Primary Choice (C18 Column): An octadecylsilane (C18) column is the workhorse of RP-HPLC and serves as our starting point. It separates compounds primarily based on hydrophobic interactions. The long alkyl chains provide a high degree of retention for non-polar molecules like our target compound.
-
Alternative Selectivity (PFP Column): A pentafluorophenyl (PFP) column offers a unique secondary separation mechanism. Beyond hydrophobicity, it engages in pi-pi interactions, dipole-dipole, and ion-exchange interactions.[5] This can be particularly effective for resolving the target analyte from closely related halogenated aromatic impurities that may have similar hydrophobicity but different electron cloud distributions.
Pillar 2: Mobile Phase Optimization - The Engine of Separation
The mobile phase composition directly controls the retention and elution of the analyte.
-
Solvent System: A gradient elution using Acetonitrile (ACN) and water is selected. ACN is preferred over methanol for this application due to its lower viscosity (leading to lower backpressure) and superior UV transparency.
-
Gradient Elution: A gradient is essential to ensure that any potential impurities, which may span a wide range of polarities—from more polar starting materials to less polar by-products—are eluted as sharp, well-defined peaks within a reasonable timeframe. An isocratic method might lead to poor resolution of early-eluting impurities or excessively long retention times for late-eluting ones.
Pillar 3: Detection - Seeing the Unseen
The presence of the benzene ring provides a chromophore, making UV detection the ideal choice.
-
Wavelength Selection: A Photodiode Array (PDA) detector is employed to determine the maximum absorbance wavelength (λmax) of 2,6-Dibromo-1-(pentafluorosulfur)benzene. While a standard wavelength of 254 nm is often used for aromatic compounds, scanning for the λmax ensures the highest sensitivity for the main component and any related impurities. This also allows for peak purity analysis by comparing spectra across a single chromatographic peak.
The logical flow of our HPLC method development is visualized below.
Caption: Workflow for HPLC method development and validation.
ICH-Compliant Method Validation Protocol
A developed method is only reliable if it is rigorously validated. Following the ICH Q2(R2) guidelines, we establish the method's fitness for purpose.[2][3]
Experimental Protocol: HPLC Purity Determination
| Parameter | HPLC System & Conditions |
| Instrument | Agilent 1260 Infinity II or equivalent with PDA detector |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 60% B; 18.1-22 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | PDA at 265 nm (or determined λmax) |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. |
Validation Steps:
-
Specificity: Analyze a blank (acetonitrile), the sample solution, and the sample spiked with anticipated impurities (e.g., mono-bromo or isomeric analogs). The method is specific if the principal peak is free from interference from any other components.[3]
-
Linearity: Prepare a series of at least five standard solutions of 2,6-Dibromo-1-(pentafluorosulfur)benzene ranging from the reporting threshold (e.g., 0.05%) to 150% of the nominal test concentration. Plot the peak area against concentration. The acceptance criterion is a correlation coefficient (R²) ≥ 0.999.[6]
-
Accuracy: Perform a recovery study by spiking a known amount of the sample with known amounts of a certified reference standard at three concentration levels (e.g., 80%, 100%, and 120%).[2] The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 1.0%.[7]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is typically established at S/N of 3:1 and LOQ at S/N of 10:1.[4]
-
Robustness: Deliberately introduce small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.[4]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the same attribute using different physical principles.[8] The two most relevant alternatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
-
Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds.[9] 2,6-Dibromo-1-(pentafluorosulfur)benzene is likely amenable to GC analysis, and coupling it with a Mass Spectrometry (MS) detector would provide invaluable structural information for impurity identification.[10]
-
Quantitative NMR (qNMR): As a primary analytical method, qNMR determines purity by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity.[8] It does not require a reference standard of the analyte itself and provides absolute quantification, along with structural confirmation.[11]
The following workflow illustrates how these techniques complement each other for a comprehensive validation strategy.
Caption: Orthogonal approach for comprehensive purity validation.
Performance Comparison Table
| Feature | HPLC-PDA | GC-MS | qNMR |
| Principle | Liquid-phase partitioning & UV absorbance | Gas-phase partitioning & mass fragmentation | Nuclear spin resonance in a magnetic field |
| Primary Use | Quantitative purity (area %), impurity profiling | Identification of volatile impurities | Absolute quantitative purity (wt%), structural elucidation |
| Sensitivity | Very high (ng to pg level) | High (pg to fg level) | Lower (~0.1% for impurities)[8] |
| Selectivity | High; tunable via column/mobile phase | Very high; based on retention time & mass | High; based on unique chemical shifts |
| Throughput | High (20-30 min/sample)[4] | Moderate to High (20-40 min/sample) | Low (requires long relaxation delays for accuracy)[8] |
| Sample State | Soluble in mobile phase | Volatile & thermally stable | Soluble in deuterated solvent |
| Destructive | Yes | Yes | No, sample is recoverable[8] |
| Quantitation | Relative (requires reference standard) | Relative (requires reference standard) | Absolute (requires internal standard) |
| Regulatory Standing | Widely accepted for QC and release testing[7] | Excellent for impurity identification | Accepted as a primary method for reference standards |
Conclusion: An Integrated Strategy for Unquestionable Quality
For the routine quality control and purity validation of 2,6-Dibromo-1-(pentafluorosulfur)benzene, a well-developed and validated HPLC method stands as the gold standard. Its high sensitivity, throughput, and robustness make it exceptionally suitable for detecting and quantifying trace impurities in a manufacturing environment.[7]
However, for a truly comprehensive understanding of a material's purity, an orthogonal approach is recommended. GC-MS serves as a powerful complementary technique for the definitive identification of volatile or thermally stable impurities. Concurrently, qNMR provides an invaluable, non-destructive method for confirming the structure and determining the absolute purity of the bulk material without reliance on a specific analyte standard.[8]
By integrating these techniques, researchers and drug development professionals can build a complete and irrefutable purity profile, ensuring the quality, safety, and consistency of their high-value chemical intermediates and final products.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Dong, M. W., Huynh‑Ba, K., & Wong, A. W. (2020). Validation of stability-indicating HPLC methods for pharmaceuticals: overview, methodologies, and case studies. LCGC International. [Link]
-
Patel, K. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
-
Yoo, M. et al. (2014). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. ResearchGate. [Link]
-
Ichikawa, M. et al. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry. [Link]
-
Li, D. et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. [Link]
-
Wang, Y. et al. (2020). Ultrasensitive determination of 39 parent and emerging halogenated polycyclic aromatic hydrocarbons in human serum. Analytical Methods. [Link]
-
Kim, M. et al. (2013). Validated HPLC Method and Temperature Stabilities for Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil. Journal of Food Science. [Link]
-
Ichikawa, M. et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. ACS Publications. [Link]
-
Lee, E. et al. (2016). Profiling of organosulphur compounds using HPLC-PDA and GC/MS system and antioxidant activities in hooker chive (Allium hookeri). Food Additives & Contaminants: Part A. [Link]
-
Specific Polymers. (2024). HPLC, a modular technique that complements NMR. [Link]
-
Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. [Link]
-
Zhang, Y. et al. (2022). Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt. MDPI. [Link]
-
ALWSCI. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
Singh, S. & Singh, P. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. [Link]
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- 2. pharmtech.com [pharmtech.com]
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- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. mdpi.com [mdpi.com]
- 11. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of SF5-Containing Motifs vs. Chlorinated Analogs
[1]
Executive Summary
In medicinal chemistry, the strategic replacement of chlorine (Cl) with pentafluorosulfanyl (SF
This guide analyzes the metabolic stability of SF
-
Steric Shielding: The large volume of SF
prevents cytochrome P450 (CYP) access to adjacent sites more effectively than the smaller chlorine atom. -
Electronic Deactivation: The extreme electron-withdrawing nature of SF
( ) deactivates the aromatic ring toward oxidative metabolism (e.g., epoxidation) more strongly than chlorine ( ).
Physicochemical Basis of Metabolic Differences
To understand the metabolic divergence, one must first compare the fundamental physicochemical properties that dictate enzyme interaction and bond lability.
Table 1: Physicochemical Comparison of Cl vs. SF
| Property | Chlorine (Cl) | Pentafluorosulfanyl (SF | Impact on Metabolism |
| Hammett Constant ( | 0.23 | 0.68 | SF |
| Hammett Constant ( | 0.37 | 0.61 | SF |
| Van der Waals Volume | ~22 ų | ~88 ų | SF |
| Lipophilicity ( | 0.71 | 1.51 | SF |
| Bond Dissociation Energy | ~95 kcal/mol (C-Cl) | ~90-100 kcal/mol (C-S) | Both form strong bonds to carbon, but the C-SF |
Key Insight: The SF
Mechanisms of Metabolic Stability
The superior stability of SF
Prevention of Oxidative Dechlorination
Chlorinated aromatics can undergo oxidative dechlorination , where a CYP enzyme attacks the carbon bearing the chlorine (often via an ipso attack or NIH shift mechanism), leading to the loss of the halogen and formation of a phenol.
-
SF
Resistance: The C-S bond in the Ar-SF motif is hyper-valent and sterically crowded by five fluorine atoms. This makes the carbon atom virtually inaccessible to the iron-oxo species of CYP450, rendering oxidative defluorosulfanylation effectively impossible under physiological conditions.
Steric Blocking of Ortho Positions
Metabolic "soft spots" often exist adjacent to substituents.
-
Chlorine: Being relatively small (similar to a methyl group), chlorine allows CYP enzymes to access ortho hydrogens, leading to hydroxylation.
-
SF
: The bulky SF group creates a "steric exclusion zone," preventing the enzyme's catalytic heme from approaching the ortho positions. This effect is analogous to the protection seen with tert-butyl groups but without the liability of benzylic oxidation (since SF has no hydrogens).
Electronic Ring Deactivation
CYP-mediated aromatic hydroxylation proceeds via an electrophilic attack. Electron-rich rings are substrates; electron-poor rings are resistant.
-
Comparison: SF
( ) is nearly three times as electron-withdrawing as Cl ( ). This dramatically lowers the HOMO energy of the aromatic system, making it a poor substrate for electrophilic oxidation.
Visualization: Metabolic Blocking Mechanism
The following diagram illustrates how SF
Caption: Comparative mechanism of metabolic attack. SF5 provides a dual-defense system (Steric + Electronic) that blocks CYP450 access, unlike the more vulnerable Cl motif.
Case Studies in Drug Discovery
Case Study 1: Mefloquine Analog (Antimalarial)
In a study optimizing the antimalarial drug mefloquine, the trifluoromethyl (CF
-
Modification: Replacement of CF
at the 8-position with SF . -
Result: The SF
analog exhibited a longer metabolic half-life and higher in vivo activity compared to the parent compound. This confirms that increasing lipophilicity (via SF ) does not necessarily lead to faster clearance if the metabolic soft spots are effectively blocked.
Case Study 2: Diarylurea Antischistosomal Agents
Researchers investigated SF
-
Comparison: Analogs containing 3-Cl, 3-CF
, and 3-SF were synthesized. -
Metabolic Data: The SF
-containing compounds showed lower intrinsic clearance in human microsomes compared to their chlorinated counterparts. -
Trade-off: While metabolically superior, the high lipophilicity of the SF
variants led to higher plasma protein binding (>99%), which in some cases reduced the free fraction of the drug available for efficacy. This highlights the need to balance the "metabolic armor" of SF with overall physicochemical properties.
Experimental Protocol: Comparative Microsomal Stability Assay
To objectively compare an SF
Phase 1: Preparation
-
Test Compounds: Prepare 10 mM stock solutions of the Cl-analog and SF
-analog in DMSO. -
Microsomes: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).
Phase 2: Incubation Workflow
-
Master Mix: Dilute HLM to 0.625 mg/mL in phosphate buffer.
-
Pre-incubation: Aliquot 395 µL of Master Mix into 96-well plates. Add 5 µL of test compound (final conc. 1 µM, 0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system (or 1 mM NADPH solution) to initiate the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots.
Phase 3: Quenching & Analysis
-
Quench: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
-
Centrifugation: Spin at 4,000 rpm for 20 min to precipitate proteins.
-
LC-MS/MS: Analyze supernatant. Monitor parent ion depletion.
Phase 4: Data Calculation
Calculate the elimination rate constant (
Success Criterion: An SF
References
-
Sheppard, W. A. (1962).[2][3][4] "The Electrical Effect of the Sulfur Pentafluoride Group." Journal of the American Chemical Society.[5] Link
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link
-
Probst, A., et al. (2021). "In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents." Antimicrobial Agents and Chemotherapy. Link
-
Weng, Z., et al. (2011). "Pentafluorosulfanyl (SF5) as a Superior Bioisostere for the Trifluoromethyl Group in Mefloquine." ChemMedChem. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Decoding the Vibrational Fingerprint: A Guide to IR Spectroscopy of the Pentafluorosulfanyl Group
For researchers and professionals in drug development and materials science, the incorporation of unique functional groups is a critical strategy for modulating molecular properties. The pentafluorosulfanyl (SF5) group has emerged as a valuable substituent, often considered a "super-trifluoromethyl" group due to its distinct electronic and steric characteristics.[1][2] Its high electronegativity, thermal stability, and lipophilicity make it an attractive alternative to more common moieties like the trifluoromethyl (CF3), tert-butyl, and nitro groups.[1][3] Infrared (IR) spectroscopy offers a rapid and powerful tool for the structural characterization of SF5-containing compounds. This guide provides an in-depth analysis of the characteristic IR spectroscopic signatures of the SF5 group, offers a comparative perspective against other key functional groups, and details a practical protocol for acquiring high-quality spectral data.
The Unique Vibrational Landscape of the SF5 Group
The pentafluorosulfanyl group, with its octahedral geometry around the sulfur atom, gives rise to a series of characteristic vibrational modes. These vibrations, primarily S-F stretching and deformation modes, produce strong and readily identifiable absorption bands in the mid-infrared region. Understanding these signatures is paramount for confirming the successful incorporation of the SF5 moiety into a molecular scaffold.
The most prominent and diagnostic IR absorptions of the SF5 group are the S-F stretching vibrations. Due to the presence of five S-F bonds, these manifest as a set of strong, sharp bands. These are typically observed in the region of 800-950 cm⁻¹ . The exact positions and intensities of these bands can be influenced by the electronic environment of the molecule.
Another key vibrational feature is the SF5 deformation or scissoring modes, which are typically found at lower wavenumbers, often in the 550-650 cm⁻¹ range. While this region can sometimes be congested (the "fingerprint region"), the presence of distinct absorptions here can provide further confirmation of the SF5 group.[4][5]
A Comparative Analysis: SF5 vs. Other Functional Groups
The strategic advantage of employing the SF5 group often lies in its unique property profile compared to other functional groups. IR spectroscopy provides a clear method to distinguish the SF5 group from its common bioisosteres.
| Functional Group | Key IR Absorption Bands (cm⁻¹) | Intensity | Notes |
| Pentafluorosulfanyl (SF5) | 800-950 (S-F stretch) 550-650 (SF5 deformation) | Strong, Sharp Medium to Strong | Multiple distinct bands are often observed in the S-F stretching region. |
| Trifluoromethyl (CF3) | 1100-1300 (C-F stretch) | Very Strong, Broad | Often appears as one of the strongest bands in the spectrum. |
| Nitro (NO2) | 1500-1570 (asymmetric stretch) 1300-1370 (symmetric stretch) | Strong Strong | Two distinct and strong bands are characteristic. |
| Fluoro (F) | 1000-1400 (C-F stretch) | Strong to Medium | The position is highly dependent on the molecular structure. |
| Tert-Butyl | 2850-3000 (C-H stretch) ~1365 & ~1390 (C-H bend) | Strong Medium | The characteristic doublet in the C-H bending region is a key identifier. |
This table highlights the distinct spectral windows where these functional groups absorb, enabling unambiguous identification. The strong S-F stretching vibrations of the SF5 group in the 800-950 cm⁻¹ region are particularly diagnostic, as this area is often less cluttered than the higher frequency regions dominated by C-F or C=O stretching.
Experimental Protocol: Acquiring High-Quality IR Spectra of SF5-Containing Compounds
Obtaining a clean and informative IR spectrum is crucial for accurate structural elucidation. The following protocol outlines the key steps for analyzing solid and liquid samples containing the SF5 group using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is often preferred for its minimal sample preparation and ease of use.
Instrumentation and Materials:
-
Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample of the pentafluorosulfanyl-containing compound.
-
Spatula for solid samples.
-
Pipette for liquid samples.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
Workflow for IR Spectrum Acquisition:
Caption: A streamlined workflow for acquiring an IR spectrum using an ATR-FT-IR spectrometer.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe. This step is critical to avoid cross-contamination.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in the beam path, acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO2 and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
For solid samples: Place a small amount of the powdered sample onto the center of the ATR crystal. Use the ATR's pressure arm to apply firm and consistent pressure to ensure good contact between the sample and the crystal.
-
For liquid samples: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform any necessary data processing, such as baseline correction.
-
Identify the characteristic absorption bands of the SF5 group and other functional groups present in the molecule.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.
-
Factors Influencing SF5 IR Absorptions
Several factors can influence the precise position and appearance of the SF5 group's IR absorption bands:
-
Electronic Effects: The electronegativity of adjacent atoms or groups can induce a shift in the S-F stretching frequencies.[6][7][8] Electron-withdrawing groups attached to the same molecule can cause a slight shift to higher wavenumbers.
-
Molecular Environment: The physical state of the sample (solid, liquid, or gas) and the presence of intermolecular interactions, such as hydrogen bonding, can affect the vibrational frequencies.[6][7]
-
Symmetry: The overall symmetry of the molecule can influence the number and activity of the IR bands.
Logical Framework for Spectral Interpretation
Caption: A decision-making flowchart for the identification of the SF5 group in an IR spectrum.
References
-
ResearchGate. (2023). IR spectra of SF5-PT, SF5-BPT, and SF5-TPT. Available at: [Link]
-
ResearchGate. (n.d.). Infrared and Raman spectra of SF5CF2H. Available at: [Link]
-
Renn, J. A. (1996). Synthesis and Characterization of Novel SF5 Containing Fluoroalkyl Iodides and Derivatives. Portland State University. Available at: [Link]
-
ACS Publications. (1997). Vibrational Spectra and Gas-Phase Structure of Pentafluorosulfanyl Hypochlorite. Inorganic Chemistry. Available at: [Link]
-
University of Greenwich. (n.d.). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. Available at: [Link]
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Available at: [Link]
-
ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Available at: [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Scribd. (n.d.). Factor Affecting IR Absortion. Available at: [Link]
-
ASTM International. (2013). Standard Practice for - General Techniques for Obtaining Infrared Spectra for Qualitative Analysis1. Available at: [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. Available at: [Link]
-
University of California, Irvine. (n.d.). Experiment 11 — Infrared Spectroscopy. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available at: [Link]
-
SlideShare. (n.d.). Factors affecting IR absorption frequency. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Available at: [Link]
-
Atmospheric Measurement Techniques. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter - samples for quantification by Fourier Transform-Infrared Spectroscopy. Available at: [Link]
-
ChemRxiv. (n.d.). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. Available at: [Link]
-
Comptes Rendus de l'Académie des Sciences. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Factors affecting IR absorption frequency | PPTX [slideshare.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2,6-Dibromo-1-(pentafluorosulfur)benzene
[1]
Part 1: Executive Safety Assessment (Read-Across Analysis)[1]
Compound: 2,6-Dibromo-1-(pentafluorosulfur)benzene
Structural Hazard Analysis:
This compound features a benzene core substituted with two bromine atoms and a pentafluorosulfur (
-
The
Factor: The pentafluorosulfur group is chemically robust (thermally and hydrolytically stable) but exhibits extreme lipophilicity (higher than ).[2] This property significantly increases the compound's ability to penetrate biological membranes, including the skin and blood-brain barrier. -
The Halogen Factor: The presence of two bromine atoms classifies this as a heavy halogenated aromatic. It must be treated as a potential hepatotoxin (liver) and nephrotoxin (kidney) upon chronic exposure, similar to dibromobenzene analogs.
Core Hazard Classification (Inferred):
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "minimum compliance." The lipophilic nature of the
Hand Protection (Critical)
Protocol: Double-Gloving Strategy
-
Inner Layer: 4 mil Nitrile (Disposable).[1]
-
Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield®) for prolonged handling.[1]
-
Causality: Standard thin nitrile gloves provide minutes of protection against halogenated aromatics in organic solvents.[1] The lipophilic
moiety accelerates permeation.[1] Double gloving creates a sacrificial outer layer and a visual indicator for breach.[1] -
Validation: Inspect inner glove for discoloration immediately after removing the outer glove.[1]
Eye & Face Protection
Protocol: Chemical Splash Goggles (ANSI Z87.1+).[1]
-
Restriction: Safety glasses with side shields are insufficient for liquid handling of this compound during synthesis or purification where splashing is possible.[1]
-
Causality: Brominated aromatics are severe lachrymators and irritants.[1] Contact can cause immediate, potentially irreversible corneal haze.
Respiratory Protection
Protocol: Engineering Controls (Fume Hood) First.
-
Requirement: All open-vessel manipulations (weighing, transfer, quenching) must occur inside a certified chemical fume hood operating at face velocity 80–100 fpm.[1]
-
Contingency: If work outside a hood is unavoidable (e.g., instrument maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (P100 filter).[1]
Body Protection
Protocol:
Part 3: Operational Handling Workflow
This workflow minimizes exposure risk during the most critical phases of experimentation.
Step-by-Step Protocol
Phase 1: Preparation & Weighing
-
Static Control:
compounds can be static-prone solids.[1] Use an anti-static gun or ionizing bar before weighing to prevent powder dispersal.[1] -
Containment: Weigh inside the fume hood. If the balance is external, tare the vial, move to the hood to add the solid, cap tightly, and return to the balance. Never transfer open solids across the lab bench.
Phase 2: Reaction Setup
-
Solvent Choice: When dissolving, avoid low-boiling ethers (e.g., diethyl ether) if possible, as they facilitate aerosolization of the solute. Use DCM or THF with care.
-
Inert Atmosphere: While the
group is stable, the C-Br bonds are reactive.[1] Run reactions under Nitrogen or Argon to prevent side-reactions that could generate volatile brominated byproducts.[1]
Phase 3: Quenching & Work-up [1]
Part 4: Waste Disposal & Decontamination[1][3]
The Golden Rule: Segregation is non-negotiable. Halogens poison catalytic converters in standard incinerators.[1]
| Waste Stream | Contents | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, weighing boats.[1] | Hazardous Solid Waste . Do not throw in regular trash. Label "Halogenated Organic Debris."[1] |
| Liquid Waste A | Reaction mother liquors (DCM, Chloroform, etc.).[1] | Halogenated Organic Solvents . High-temp incineration with scrubber.[1] |
| Liquid Waste B | Aqueous washes (Brine, Water).[1] | Aqueous Waste . Check pH. If trace organics suspected, treat as Halogenated Aqueous.[1] |
Spill Management (Small Scale < 50mL/5g):
-
Evacuate the immediate 3-meter radius.[1]
-
Don PPE: Goggles, Double Nitrile Gloves, Lab Coat.
-
Absorb: Use a Universal Sorbent (vermiculite or polypropylene pads).[1] Do not use paper towels alone (rapid evaporation).[1]
-
Clean: Wipe surface with acetone, then soap and water.[1]
-
Dispose: Place all cleanup materials in a sealed bag labeled "Halogenated Debris" and move to the waste accumulation area.
Part 5: Visualization of Safety Logic
The following diagram illustrates the decision-making logic for handling
Caption: Operational logic flow for mitigating specific phase-dependent risks of SF5-aromatics.
References
-
Fisher Scientific. (2024).[1] Safety Data Sheet: Pentafluorobenzene Derivatives. Retrieved from [1]
-
Welch, J. T., et al. (2015).[1] Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130-1190.[1]
-
National Institutes of Health (NIH). (2023).[1] Perfluorinated alkyl substances: emerging insights into health risks. PMC.
-
University of Illinois Urbana-Champaign. (2025).[1] Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety.[1]
-
Scientific Update. (2019). Fluorine and sulfur- an old combination with a new lease of life.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
